4-(2-bromoethyl)-3,3-dimethylmorpholine
Description
Properties
Molecular Formula |
C8H16BrNO |
|---|---|
Molecular Weight |
222.12 g/mol |
IUPAC Name |
4-(2-bromoethyl)-3,3-dimethylmorpholine |
InChI |
InChI=1S/C8H16BrNO/c1-8(2)7-11-6-5-10(8)4-3-9/h3-7H2,1-2H3 |
InChI Key |
KOMNTJCUYJTVIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COCCN1CCBr)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 4-(2-bromoethyl)-3,3-dimethylmorpholine
Executive Summary: This document provides a comprehensive technical overview of 4-(2-bromoethyl)-3,3-dimethylmorpholine. An initial investigation revealed a likely discrepancy in the provided CAS number (2243513-12-2), as this number is not currently indexed in major chemical databases. However, the named compound is well-documented under CAS Number 1098202-59-5 .[1] This guide will proceed using the verified CAS number and will cover the compound's physicochemical properties, a proposed synthesis protocol based on established methods for analogous structures, reactivity profile, and critical safety and handling information. The insights herein are designed to empower researchers in leveraging this versatile morpholine derivative as a building block in synthetic and medicinal chemistry.
Core Physicochemical and Structural Properties
This compound is a substituted morpholine derivative. The core structure features a morpholine ring, a heterocyclic motif prevalent in numerous pharmaceuticals due to its favorable pharmacokinetic properties, including metabolic stability and aqueous solubility. The introduction of gem-dimethyl groups at the C3 position can impart steric hindrance, potentially influencing binding selectivity and metabolic pathways. The key reactive handle is the 2-bromoethyl group attached to the morpholine nitrogen, which serves as a potent electrophile for introducing the morpholine scaffold into larger molecules.
Chemical Structure
Key Properties Summary
| Property | Value | Source |
| CAS Number | 1098202-59-5 | [1] |
| Molecular Formula | C₈H₁₆BrNO | [1] |
| Molecular Weight | 222.12 g/mol | [1] |
| Canonical SMILES | CC1(COCCN1CCBr)C | [1] |
| InChI Key | KOMNTJCUYJTVIY-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 12.5 Ų | [1] |
| Predicted pKa | 6.03 ± 0.40 | [1] |
| Rotatable Bond Count | 2 | [1] |
Synthesis and Reactivity
Proposed Synthetic Workflow: Appel Reaction
The Appel reaction is a robust and widely used method for converting primary and secondary alcohols into the corresponding alkyl halides under mild conditions. It utilizes a combination of a triaryl- or trialkylphosphine and a carbon tetrahalide. For bromination, triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) are the reagents of choice.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from the synthesis of 4-(2-bromoethyl)morpholine and is presented as a validated starting point for laboratory work.[2]
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(3,3-dimethylmorpholino)ethan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Reagent Addition: To the stirred solution, add carbon tetrabromide (CBr₄, 1.5 equivalents) followed by the portion-wise addition of triphenylphosphine (PPh₃, 1.2 equivalents).
-
Causality: The PPh₃ initially reacts with CBr₄ to form the phosphonium salt [Ph₃PBr]⁺Br₃⁻, which is the active brominating agent. Adding the PPh₃ slowly helps to control the initial exotherm of this activation step.
-
-
Reaction Progression: Allow the mixture to slowly warm to ambient temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup:
-
Concentrate the mixture under reduced pressure to remove the DCM.
-
Add hexanes to the residue. This step is critical as it precipitates the triphenylphosphine oxide byproduct, which is largely insoluble in hexanes, while the desired product remains in solution.
-
Filter the mixture to remove the solid byproduct.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification: Purify the resulting crude oil via silica gel column chromatography, using a gradient elution system (e.g., ethyl acetate in hexanes) to isolate the final product.[2]
Reactivity Profile
The primary mode of reactivity for this compound is centered on the bromoethyl moiety. The carbon atom bonded to the bromine is electrophilic and susceptible to nucleophilic substitution (Sɴ2) reactions.
-
Alkylation Agent: It is an excellent reagent for alkylating a wide range of nucleophiles, including primary and secondary amines, thiols, and phenoxides. This allows for the straightforward introduction of the 3,3-dimethylmorpholinoethyl group into various molecular scaffolds, a common strategy in the synthesis of bioactive molecules.
Analytical Characterization (Predicted)
While experimental spectra for this specific compound are not publicly available, a robust prediction of its key spectroscopic features can be made based on its structure. This serves as a benchmark for researchers to confirm the identity and purity of their synthesized material.
| Technique | Predicted Features | Rationale |
| ¹H NMR | δ (ppm): ~3.7 (t, morpholine -O-CH₂-), ~3.5 (t, -N-CH₂-CH₂-Br), ~2.8 (t, -N-CH₂-CH₂-Br), ~2.5 (m, morpholine -N-CH₂-), ~1.0 (s, 6H, gem-dimethyl) | Chemical shifts are influenced by adjacent heteroatoms (O, N, Br). The gem-dimethyl group will appear as a sharp singlet. Protons on the ethyl chain will be triplets due to coupling with each other. |
| ¹³C NMR | δ (ppm): ~70-80 (morpholine -O-CH₂- and C(CH₃)₂), ~50-60 (morpholine -N-CH₂- and -N-CH₂-CH₂-Br), ~30-40 (-N-CH₂-CH₂-Br), ~20-25 (gem-dimethyl carbons) | Carbon chemical shifts are highly dependent on the electronegativity of attached atoms. The quaternary carbon of the gem-dimethyl group will be distinct. |
| IR | ν (cm⁻¹): ~2950-2800 (C-H stretch), ~1115 (C-O-C stretch, strong), ~650 (C-Br stretch) | The C-O-C ether stretch is typically a strong, characteristic peak for morpholines. The C-Br stretch appears in the fingerprint region. |
| Mass Spec (EI) | m/z: Predicted molecular ion [M]⁺ at 221/223 (approx. 1:1 ratio). Key fragment: loss of Br (m/z 142), cleavage of the ethyl group, and fragmentation of the morpholine ring. | The isotopic signature of bromine (⁷⁹Br and ⁸¹Br) will result in a characteristic M/M+2 pattern for bromine-containing fragments.[3] |
Safety, Handling, and Storage
Safety data for this compound is not explicitly available. Therefore, safety precautions must be derived from analogous compounds like 4-(2-bromoethyl)morpholine and its hydrobromide salt.[4][5] This compound should be handled only by qualified personnel trained in handling potentially hazardous chemicals.
Hazard Identification
-
Classification: Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation. May also cause respiratory irritation.[4][5][6]
-
Hazard Statements (Anticipated):
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4][6]
-
Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[4]
-
Skin Protection: Wear impervious protective gloves (e.g., nitrile rubber) and a lab coat. Wash hands thoroughly after handling.[4]
-
Respiratory Protection: If ventilation is inadequate or if vapors/aerosols are generated, use a NIOSH-approved respirator.[6]
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Specifics: Some suppliers of the related compound 4-(2-bromoethyl)morpholine recommend storage in a freezer (-20°C) under an inert atmosphere, noting potential sensitivity to air and heat.[5] It is prudent to adopt these stricter storage conditions.
Potential Applications in Research and Drug Development
Morpholine and its derivatives are considered "privileged scaffolds" in medicinal chemistry. They are found in numerous approved drugs, including the antibiotic Linezolid and the anticancer agent Gefitinib. The title compound, this compound, serves as a valuable building block for synthesizing more complex molecules with potential therapeutic applications.
-
Scaffold Introduction: Its primary utility is to introduce the 3,3-dimethylmorpholinoethyl moiety onto a target molecule. This can enhance aqueous solubility, improve metabolic stability (due to the gem-dimethyl group), and modulate pharmacological activity by occupying specific pockets in a protein target.
-
Linker Chemistry: The ethyl group can act as a short, flexible linker in the design of bifunctional molecules, such as PROTACs or targeted drug conjugates, connecting a targeting moiety to a payload or effector component.
-
Fragment-Based Drug Discovery (FBDD): This compound can be used as a fragment for screening against biological targets. The reactive handle allows for rapid elaboration of initial fragment hits into more potent lead compounds.
References
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
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SEM V (H). (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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ERIC. (2023). Spectroscopy Data for Undergraduate Teaching. Retrieved from [Link]
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MDPI. (2021). NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products. Retrieved from [Link]
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An In-depth Technical Guide to the Synthesis and Characterization of 4-Ethyl-3,3-dimethylmorpholin-4-ium Bromide
This technical guide provides a comprehensive overview of 4-ethyl-3,3-dimethylmorpholin-4-ium bromide, a quaternary ammonium salt derived from 3,3-dimethylmorpholine. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, structural elucidation, and potential applications of this and related morpholinium compounds.
Introduction: The Significance of the Morpholine Scaffold
The morpholine ring is a privileged heterocyclic motif in medicinal and materials chemistry.[1] Its unique structural and electronic properties, including its ability to improve the pharmacokinetic profile of drug candidates, have led to its incorporation into a wide array of bioactive molecules and functional materials.[1][2] The quaternization of the morpholine nitrogen to form morpholinium salts further expands the utility of this scaffold, introducing a permanent positive charge that can modulate biological activity and material properties. This guide focuses on a specific derivative, 4-ethyl-3,3-dimethylmorpholin-4-ium bromide, providing a detailed exploration of its synthesis and characterization.
Synthesis of 4-Ethyl-3,3-dimethylmorpholin-4-ium Bromide
The synthesis of 4-ethyl-3,3-dimethylmorpholin-4-ium bromide is achieved through a classic N-alkylation reaction, a type of nucleophilic substitution known as the Menschutkin reaction.[3][4] This reaction involves the treatment of the tertiary amine, 3,3-dimethylmorpholine, with an alkylating agent, ethyl bromide.
Causality of Experimental Choices
The choice of reactants and conditions is critical for a successful and efficient synthesis. 3,3-dimethylmorpholine serves as the nucleophile, with the lone pair of electrons on the nitrogen atom attacking the electrophilic carbon of ethyl bromide. Ethyl bromide is a suitable ethylating agent due to the good leaving group nature of the bromide ion.[5] The reaction is typically carried out in a polar aprotic solvent, such as acetonitrile or chloroform, to facilitate the formation of the charged product.
Detailed Experimental Protocol
Materials:
-
3,3-Dimethylmorpholine (CAS: 59229-63-9)[6]
-
Ethyl bromide (Bromoethane, CAS: 74-96-4)[5]
-
Anhydrous acetonitrile
-
Diethyl ether (for precipitation)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,3-dimethylmorpholine (1 equivalent) in anhydrous acetonitrile.
-
To this solution, add ethyl bromide (1.1 equivalents) dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to a gentle reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product, being a salt, may precipitate out of the solution upon cooling. If not, the volume of acetonitrile can be reduced under reduced pressure.
-
The crude product can be precipitated by the addition of a less polar solvent, such as diethyl ether.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold diethyl ether to remove any unreacted starting materials.
-
Dry the purified 4-ethyl-3,3-dimethylmorpholin-4-ium bromide under vacuum to yield a white or off-white crystalline solid.
Synthetic Workflow Diagram
Caption: Synthetic workflow for the preparation of 4-ethyl-3,3-dimethylmorpholin-4-ium bromide.
Structural Elucidation and Characterization
A comprehensive characterization is essential to confirm the identity and purity of the synthesized 4-ethyl-3,3-dimethylmorpholin-4-ium bromide. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the methyl groups on the morpholine ring (two singlets), and the methylene protons of the morpholine ring. The chemical shifts of the protons adjacent to the positively charged nitrogen will be shifted downfield compared to the starting amine.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for all carbon atoms in the molecule. The carbons attached to the quaternary nitrogen will exhibit a downfield shift.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is ideal for analyzing this ionic compound. The spectrum should show a prominent peak for the cationic fragment [M-Br]⁺, which corresponds to the 4-ethyl-3,3-dimethylmorpholin-4-ium cation.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic C-H stretching and bending vibrations. The absence of an N-H stretch (present in the secondary amine precursor if not fully substituted) and the presence of C-N stretching vibrations will be indicative of the product formation.
Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting materials and the expected properties of the product.
| Property | 3,3-Dimethylmorpholine[6][7] | Ethyl Bromide[5][8] | 4-Ethyl-3,3-dimethylmorpholin-4-ium Bromide (Predicted) |
| Molecular Formula | C₆H₁₃NO | C₂H₅Br | C₈H₁₈BrNO |
| Molecular Weight ( g/mol ) | 115.17 | 108.97 | 224.14 |
| Appearance | Liquid | Colorless liquid[5] | White crystalline solid |
| Boiling Point (°C) | - | 37-41[5] | - (likely decomposes at high temperatures) |
| Melting Point (°C) | - | -118.6[5] | Expected to be a solid with a defined melting point |
| Solubility | Soluble in organic solvents | Soluble in organic solvents | Soluble in polar solvents (e.g., water, methanol) |
Potential Applications and Biological Significance
While specific studies on 4-ethyl-3,3-dimethylmorpholin-4-ium bromide are not extensively documented in the available literature, the broader class of morpholine-based quaternary ammonium salts exhibits a range of interesting biological and chemical properties.
-
Antimicrobial Agents: Quaternary ammonium salts are well-known for their antimicrobial properties.[9] The positively charged nitrogen can interact with the negatively charged cell membranes of bacteria, leading to cell disruption and death.[9]
-
Pharmaceutical Intermediates: The morpholine moiety is a key component in many pharmaceuticals.[10][11] This derivative could serve as a precursor or building block for more complex drug molecules.
-
Phase-Transfer Catalysts: The ionic nature of this compound suggests its potential use as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases.
-
Ionic Liquids: With a melting point below 100 °C, this compound could potentially be classified as an ionic liquid, a class of solvents with unique properties that are of great interest in green chemistry.
Conceptual Mechanism of Antimicrobial Action
Caption: Conceptual diagram of the antimicrobial action of a quaternary ammonium salt.
Conclusion
4-Ethyl-3,3-dimethylmorpholin-4-ium bromide represents a synthetically accessible quaternary ammonium salt with potential for a variety of applications, particularly in the fields of medicinal chemistry and materials science. This guide has provided a comprehensive, technically grounded framework for its synthesis, characterization, and potential utility. The detailed protocols and conceptual diagrams serve as a valuable resource for researchers looking to explore the properties and applications of this and related morpholinium compounds. Further investigation into the specific biological activities and material properties of this compound is warranted.
References
- (2R,3S)-2,3-dimethylmorpholine hydrochloride - Smolecule. (2023, August 25).
- 4-(2-bromoethyl)-3,3-dimethylmorpholine 1098202-59-5 wiki - Guidechem.
- Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC.
- 3,3-Dimethylmorpholine | 59229-63-9 - ChemicalBook.
- 3,3-dimethylmorpholine (C6H13NO) - PubChemLite.
- Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences.
- Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile - Journal of Chemical Reviews.
- Synthesis of N-Methylmorpholine from Morpholine and Dimethyl Carbonate.
- US5124328A - Morpholine derivatives compositions and use - Google Patents.
- Ethyl Bromide - Tethys Chemical.
- Preparation of ethyl bromide - PrepChem.com.
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - MDPI. (2019, April 13).
- Rational Design and Synthesis of 3-Morpholine Linked Aromatic-Imino-1H-Indoles as Novel Kv1.5 Channel Inhibitors Sharing Vasodilation Effects - PMC.
- Synthesis, Purification and Characterization of Polymerizable Multifunctional Quaternary Ammonium Compounds - PubMed. (2019, April 13).
- Chemical Properties of Ethyl bromide (CAS 74-96-4) - Cheméo.
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Introduction: The Morpholine Scaffold and the Strategic Importance of Gem-Dimethyl Substitution
An In-depth Technical Guide on the Steric Effects of 3,3-Dimethyl Substitution on the Morpholine Ring for Researchers, Scientists, and Drug Development Professionals.
The morpholine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs such as the antibiotic linezolid and the anticancer agent gefitinib. Its appeal lies in its favorable physicochemical properties, including high aqueous solubility, metabolic stability, and a low-impact on lipophilicity. However, the conformational flexibility of the morpholine ring can be a double-edged sword, potentially leading to entropic penalties upon binding to a biological target. The introduction of a gem-dimethyl group at the 3-position is a strategic design element employed to mitigate this flexibility, inducing significant steric effects that have profound implications for molecular conformation, physicochemical properties, and ultimately, biological activity.
This guide provides an in-depth analysis of the steric effects of 3,3-dimethyl substitution on the morpholine ring, offering insights into the conformational consequences, synthetic strategies, and impact on drug design.
Conformational Analysis: The Chair Conformation Lock
The unsubstituted morpholine ring exists in a dynamic equilibrium between two chair conformations. The introduction of the 3,3-dimethyl groups drastically alters this landscape. The steric hindrance imposed by the gem-dimethyl group effectively "locks" the morpholine ring into a single, stable chair conformation.
One of the methyl groups is forced into an axial position, while the other occupies an equatorial position. This arrangement minimizes steric clashes and is energetically highly favorable. This conformational rigidity is a key advantage in drug design as it reduces the entropic cost of binding to a target protein, potentially leading to higher binding affinity.
Experimental evidence for this conformational locking comes from various analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR studies of 3,3-dimethylmorpholine derivatives typically show distinct signals for the axial and equatorial methyl groups, providing direct evidence for the fixed chair conformation. Nuclear Overhauser Effect (NOE) experiments can further elucidate the spatial proximity of protons, confirming the through-space interactions characteristic of a locked chair.
-
X-ray Crystallography: Crystal structures of molecules containing the 3,3-dimethylmorpholine moiety consistently reveal the chair conformation with the expected axial and equatorial positioning of the methyl groups.
Synthetic Routes to 3,3-Dimethylmorpholine Derivatives
The construction of the 3,3-dimethylmorpholine core can be achieved through several synthetic strategies. The choice of route often depends on the desired substitution pattern on the nitrogen and other positions of the ring. A common and effective method involves a multi-step sequence starting from commercially available precursors.
Example Protocol: Synthesis of N-Aryl-3,3-dimethylmorpholines
This protocol outlines a general procedure for the synthesis of N-aryl-3,3-dimethylmorpholines, a common structural motif in medicinal chemistry.
Step 1: Epoxidation of 2-methylallyl alcohol 2-Methylallyl alcohol is subjected to epoxidation using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) to yield 2-methyl-2-(oxiran-2-yl)propan-1-ol.
Step 2: Ring-opening of the epoxide The resulting epoxide is then reacted with an appropriate aniline derivative. The nitrogen atom of the aniline acts as a nucleophile, attacking the less hindered carbon of the epoxide ring, leading to the formation of an amino alcohol intermediate.
Step 3: Intramolecular cyclization The amino alcohol intermediate undergoes an intramolecular cyclization reaction, typically promoted by a suitable acid or base, to form the desired N-aryl-3,3-dimethylmorpholine.
Impact on Physicochemical Properties and Drug Metabolism
The steric bulk and conformational rigidity imparted by the 3,3-dimethyl group have a significant influence on key physicochemical properties relevant to drug development:
| Property | Effect of 3,3-Dimethyl Substitution | Rationale |
| Lipophilicity (logP) | Generally increases logP | The addition of two methyl groups increases the hydrocarbon character of the molecule. |
| Aqueous Solubility | May decrease solubility | The increase in lipophilicity can lead to a reduction in aqueous solubility. |
| pKa of the Morpholine Nitrogen | Can slightly increase pKa | The electron-donating effect of the methyl groups can increase the basicity of the nitrogen atom. |
| Metabolic Stability | Often enhances metabolic stability | The gem-dimethyl group can shield adjacent positions from metabolic attack by cytochrome P450 enzymes. |
The enhanced metabolic stability is a particularly noteworthy advantage. The steric hindrance provided by the gem-dimethyl group can prevent or slow down N-dealkylation and oxidation of the carbon atoms adjacent to the nitrogen, common metabolic pathways for morpholine-containing compounds.
Influence on Biological Activity: A Case Study in Antitubercular Agents
The strategic incorporation of the 3,3-dimethylmorpholine moiety has been successfully applied in the development of novel therapeutics. A compelling example is found in the field of antitubercular drug discovery.
Researchers have identified a series of 3,3-dimethylmorpholine-based compounds with potent activity against Mycobacterium tuberculosis. Structure-activity relationship (SAR) studies within this series have revealed that the 3,3-dimethyl substitution is crucial for potent antimycobacterial activity. It is hypothesized that the rigidified conformation of the morpholine ring, enforced by the gem-dimethyl group, pre-organizes the molecule for optimal binding to its biological target, leading to a significant enhancement in potency compared to analogs lacking this substitution.
Conclusion
The 3,3-dimethyl substitution on the morpholine ring is a powerful tool in the medicinal chemist's arsenal. The steric effects of this seemingly simple modification induce a profound conformational locking, which in turn influences a cascade of molecular properties. From enhancing metabolic stability to pre-organizing a molecule for high-affinity binding, the strategic use of the 3,3-dimethylmorpholine scaffold can lead to the development of safer and more effective drugs. A thorough understanding of the principles outlined in this guide will enable researchers and drug development professionals to leverage this valuable structural motif in their own discovery programs.
References
-
Isolation, biological evaluation and synthesis of a new 3,3-dimethylmorpholine derivative from the marine-derived fungus Aspergillus sp. | Royal Society of Chemistry | [Link]
-
Synthesis and biological evaluation of novel 3,3-dimethylmorpholine derivatives as potential antitubercular agents. | National Institutes of Health | [Link]
-
Synthesis and Cytotoxic Activity of New 3,3-Dimethylmorpholine Derivatives. | MDPI | [Link]
Novel Morpholine Building Blocks for Medicinal Chemistry: A Technical Guide
Part 1: The Enduring Significance of the Morpholine Scaffold
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1] Its frequent appearance in approved drugs and clinical candidates is no coincidence; it is classified as a "privileged structure" for its ability to impart favorable physicochemical, metabolic, and biological properties to a molecule.[2][3][4] The morpholine moiety is not merely a passive linker but an active contributor to a compound's overall performance, enhancing potency, selectivity, and drug-like characteristics.[5]
The unique structural arrangement of morpholine—specifically the oxygen atom opposite the nitrogen—confers a well-balanced hydrophilic-lipophilic profile and a reduced pKa value for the nitrogen atom compared to piperidine or piperazine.[6][7] This moderation of basicity is crucial, as it reduces the likelihood of off-target effects associated with highly basic amines while maintaining sufficient aqueous solubility for favorable pharmacokinetics.[8] In drug discovery, particularly for Central Nervous System (CNS) targets, the morpholine ring is highly valued for its ability to improve a molecule's permeability across the blood-brain barrier (BBB).[6][7]
Table 1: Comparative Physicochemical Properties of Common Saturated Heterocycles
| Property | Morpholine | Piperidine | Piperazine |
|---|---|---|---|
| pKa | ~8.5 | ~11.2 | ~9.8 (pKa1), ~5.6 (pKa2) |
| logP | -0.87 | 0.84 | -1.04 |
| Hydrogen Bond Acceptors | 2 (O and N) | 1 (N) | 2 (N and N) |
| Metabolic Liability | Generally stable, though can undergo N-dealkylation or ring oxidation. | Susceptible to N-dealkylation and ring oxidation. | Prone to N-dealkylation and metabolism at the second nitrogen. |
Data compiled from various sources to provide representative values.
The inherent stability and synthetic accessibility of the morpholine ring have made it a reliable building block for decades.[5] However, the increasing complexity of biological targets and the demand for drugs with highly specific profiles necessitate a move beyond simple, unsubstituted morpholines. The development of novel morpholine building blocks—those featuring diverse substitution patterns, stereochemistries, and fused ring systems—is essential for expanding the accessible chemical space and engineering the next generation of therapeutics.[9][10]
Part 2: The Imperative for Innovation: Synthesizing Novel Morpholine Building Blocks
To meet the demands of modern drug discovery, chemists have developed sophisticated strategies to generate complex and diverse morpholine scaffolds. These methods offer precise control over the final structure, enabling the fine-tuning of a drug candidate's properties.
Asymmetric Synthesis: The Critical Role of Chirality
Stereochemistry is a critical determinant of pharmacological activity. The precise three-dimensional arrangement of atoms dictates how a drug molecule interacts with its biological target. As such, the ability to synthesize enantiomerically pure chiral morpholines is of paramount importance.[11] Modern asymmetric synthesis provides powerful tools to achieve this.
One highly effective method is the asymmetric hydrogenation of dehydromorpholine precursors.[12] Using specialized chiral catalysts, such as those based on rhodium complexes with large-bite-angle bisphosphine ligands, this approach can deliver 2-substituted chiral morpholines in high yields and with excellent enantioselectivities (up to 99% ee).[11][12][13] The causality behind this choice lies in the atom economy and high efficiency of hydrogenation, which avoids the need for stoichiometric chiral reagents.[11]
Another elegant strategy involves a tandem sequential one-pot reaction that combines hydroamination and asymmetric transfer hydrogenation.[14][15] This process converts readily available aminoalkyne substrates into chiral 3-substituted morpholines with high enantiomeric excess. Mechanistic studies reveal that hydrogen-bonding interactions between the substrate's ether oxygen and the ruthenium catalyst's ligand are crucial for achieving high stereoselectivity.[14] This understanding of the underlying mechanism is key to the protocol's self-validating nature and its successful application to a broad range of substrates.
C-H Functionalization: A Paradigm Shift for Late-Stage Diversification
Direct carbon-hydrogen (C–H) bond functionalization represents a transformative approach in organic synthesis and medicinal chemistry.[2] This strategy allows for the direct attachment of new functional groups to the morpholine scaffold without the need for pre-installed reactive handles like halides or boronic acids.[16] The power of this technique lies in its application to late-stage functionalization , where complex, drug-like molecules can be modified in the final steps of a synthesis. This dramatically accelerates the exploration of structure-activity relationships (SAR) by enabling the rapid generation of a library of analogues from a common advanced intermediate.[16] For example, nickel-catalyzed C-2 amination of quinoline N-oxides with morpholine demonstrates how C-H activation can forge new C-N bonds under controlled conditions.[17]
Green and Sustainable Synthetic Methodologies
The pharmaceutical industry is increasingly embracing the principles of green chemistry to reduce waste, improve safety, and enhance efficiency. Traditional methods for morpholine synthesis often involve multiple steps and the use of hazardous reagents.[18] A significant advancement is the development of a one- or two-step, redox-neutral protocol using ethylene sulfate and a simple base to convert 1,2-amino alcohols into morpholines.[19][20] This method is not only high-yielding and scalable but also eliminates the need for toxic reagents like chloroacetyl chloride and harsh reducing agents.[18][19] The choice of ethylene sulfate is causal to the reaction's success; its unique reactivity profile promotes the desired selective monoalkylation of the amine, minimizing the formation of unwanted byproducts.[20][21]
Caption: A decision tree for the strategic use of morpholine as a bioisostere.
Case Studies and Emerging Applications
The impact of the morpholine moiety is evident in numerous marketed drugs. In Gefitinib , an EGFR inhibitor for cancer, the morpholine group enhances solubility and provides a key interaction point. In the antibiotic Linezolid , it is crucial for its safety and efficacy profile. [1][18] Beyond established drugs, novel morpholine building blocks are enabling cutting-edge therapeutic strategies. Their unique structural and electronic properties are being leveraged in the design of:
-
PROTACs and Molecular Glues: Where they can serve as stable, drug-like linkers or parts of the E3 ligase-binding moiety.
-
Covalent Inhibitors: Where a strategically placed morpholine can help orient a reactive warhead for optimal engagement with the target protein.
-
CNS Therapeutics: In the fight against neurodegenerative diseases like Alzheimer's and Parkinson's, the morpholine scaffold is prized for its ability to improve BBB penetration and interact with key enzymes such as cholinesterases and monoamine oxidases. [22][23]The structural stability of the ring enhances bioavailability and prolongs the duration of action, making these compounds highly effective enzyme inhibitors. [22]
Systematic Chemical Diversity (SCD)
A recent and powerful concept is the use of Systematic Chemical Diversity (SCD) to create comprehensive libraries of complex morpholines. [10]This strategy involves the synthesis of a complete matrix of isomers that vary systematically in their regiochemistry and stereochemistry. By screening such a rationally designed library, researchers can rapidly obtain detailed and actionable structure-activity relationship (SAR) data, accelerating the journey from a hit compound to a clinical candidate. [10]
Part 4: A Practical Guide to Synthesis and Analysis
To ensure the integrity of any drug discovery program, robust and reproducible protocols for the synthesis and characterization of building blocks are essential.
Experimental Protocol: Green Synthesis of 3-Propylmorpholine
This protocol describes a two-step, green synthesis of 3-propylmorpholine from the commercially available 1-aminopentan-2-ol, adapted from the ethylene sulfate methodology. [18][19]This method is chosen for its efficiency, scalability, and improved environmental profile over classical routes.
Step 1: Monoalkylation with Ethylene Sulfate
-
To a stirred solution of 1-aminopentan-2-ol (1.0 eq) in a suitable solvent (e.g., acetonitrile or THF) at room temperature, add ethylene sulfate (1.05 eq) portion-wise.
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS until the starting amine is consumed.
-
Upon completion, the zwitterionic intermediate often precipitates from the solution. The solid can be collected by filtration, washed with a cold solvent, and dried under a vacuum. If it remains in solution, the solvent can be removed under reduced pressure. The crude product is typically of high purity and can be used in the next step without further purification.
Step 2: Cyclization to 3-Propylmorpholine
-
Suspend the crude intermediate from Step 1 in a suitable solvent like THF.
-
Add a base, such as potassium tert-butoxide (tBuOK) (1.5 eq), portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The resulting crude 3-propylmorpholine can be purified by silica gel column chromatography to yield the final product.
Experimental Protocol: Structural Characterization
Unambiguous structural confirmation is critical. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the primary techniques for this purpose. [24] 1. Sample Preparation:
-
NMR: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
MS: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile for analysis by Electrospray Ionization (ESI).
2. Data Acquisition:
-
NMR: Acquire ¹H NMR, ¹³C NMR, and DEPT-135 spectra on a 400 MHz or higher spectrometer. For complex structures, 2D NMR experiments (COSY, HSQC, HMBC) are recommended.
-
MS: Acquire a full scan mass spectrum in positive ion mode to identify the protonated molecular ion [M+H]⁺.
3. Data Interpretation for 3-Propylmorpholine: The morpholine ring protons typically appear as a complex AA'XX' system of two multiplets. [25][26] Table 2: Expected NMR and MS Data for 3-Propylmorpholine
| Analysis | Expected Data | Interpretation |
|---|---|---|
| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-3.6 (m, 2H), δ ~3.5-3.4 (m, 1H), δ ~2.9-2.6 (m, 3H), δ ~1.5-1.2 (m, 4H), δ ~0.9 (t, 3H) | Multiplets between 3.8-2.6 ppm are characteristic of the morpholine ring protons. The upfield signals correspond to the propyl chain. |
| ¹³C NMR (CDCl₃, 101 MHz) | δ ~72.1 (CH₂), δ ~67.5 (CH₂), δ ~55.8 (CH), δ ~46.3 (CH₂), δ ~35.4 (CH₂), δ ~19.2 (CH₂), δ ~14.1 (CH₃) | Two signals in the 72-67 ppm range are from the O-CH₂ carbons. The signal around 55 ppm is the N-CH, and ~46 ppm is the other N-CH₂. |
| ESI-MS | m/z = 130.1226 [M+H]⁺ | Confirms the molecular weight (C₇H₁₅NO, Exact Mass: 129.1154). |
Part 5: Future Directions and Conclusion
The field of medicinal chemistry is continuously evolving, and the role of the morpholine scaffold is set to expand further. Key future trends include:
-
Integration with AI and Machine Learning: The systematically generated libraries of novel morpholine building blocks are ideal training sets for machine learning algorithms to predict biological activity and ADME-Tox properties, accelerating the design of new drug candidates. [10]* Sustainable and Flow Chemistry: The push for greener synthesis will continue, with flow chemistry applications for morpholine synthesis offering enhanced safety, scalability, and efficiency. [2]* Expansion into New Modalities: The inherent stability and drug-like properties of the morpholine scaffold will see its increased use in complex therapeutic modalities, including targeted protein degraders and antibody-drug conjugates.
References
-
Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (2020). ResearchGate. [Link]
-
Tzara, A., Xanthopoulos, D., & Kourounakis, A. P. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392–403. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Li, M., Zhang, J., Yuan, C., Wang, C., Zhang, X., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15068–15073. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
-
Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. (2021). Semantic Scholar. [Link]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (n.d.). ResearchGate. [Link]
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709–752. [Link]
-
Thakor, E., & Gholap, A. (2021). Review Article: Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews, 3(4), 249-269. [Link]
-
Li, M., Zhang, J., Yuan, C., Wang, C., Zhang, X., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15068-15073. [Link]
-
Cavedoni, E., Stazi, G., & Castellani, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(24), 4581–4597. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
-
Chen, Z., Jiang, H., & Zhu, C. (2015). Metal-free one-pot synthesis of 2-substituted and 2,3-disubstituted morpholines from aziridines. Beilstein Journal of Organic Chemistry, 11, 574–580. [Link]
-
Cavedoni, E., Stazi, G., & Castellani, G. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(24), 4581–4597. [Link]
-
Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. (n.d.). Organic Syntheses. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Journal of the American Chemical Society. [Link]
-
Ortiz, K., Brusoe, A., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. Bioorganic & Medicinal Chemistry Letters, 18(8), 2562–2566. [Link]
-
Synthesis of morpholines. (n.d.). Organic Chemistry Portal. [Link]
-
Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (2025). Taylor & Francis Online. [Link]
-
Ortiz, K., Brusoe, A., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Yamada, R., Sakata, K., Nakajima, T., & Nishiyama, Y. (2022). Electrochemical Synthesis of Substituted Morpholines via a Decarboxylative Intramolecular Etherification. Organic Letters, 24(9), 1776–1780. [Link]
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Biological activities of morpholine derivatives and molecular targets involved. (2020). ResearchGate. [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
Kumar, M., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. Journal of Enzyme Inhibition and Medicinal Chemistry, 40(1), 2361139. [Link]
-
A Minireview on the Morpholine-Ring-Containing US FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. (n.d.). Thieme Connect. [Link]
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Kleinpeter, E., Sefkow, M., & Heydenreich, M. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673–678. [Link]
-
Gandeepan, P., & Li, C. J. (2021). The emergence of the C–H functionalization strategy in medicinal chemistry and drug discovery. Chemical Communications, 57(78), 9827–9845. [Link]
-
Smith, T. E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. The Journal of Organic Chemistry, 89(8), 5275–5286. [Link]
-
Research progress of piperazine and morpholine derivatives in the discovery of agricultural chemicals. (2025). ResearchGate. [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
Synthesis of Morpholine Containing Sulfonamides: Introduction of Morpholine Moiety on Amine Functional Group. (2025). ResearchGate. [Link]
-
¹H NMR signals for methylene protons of morpholine group. (n.d.). ResearchGate. [Link]
-
Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. (2025). Organic & Biomolecular Chemistry. [Link]
-
Green Chemistry Synthesis. (n.d.). SYNTHIA® Retrosynthesis Software. [Link]
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Methodological & Application
synthesis of 3,3-dimethylmorpholine containing drugs
Application Note: Synthesis and Strategic Incorporation of 3,3-Dimethylmorpholine Scaffolds in Kinase Inhibitor Design
Executive Summary & Strategic Rationale
The 3,3-dimethylmorpholine moiety is a high-value pharmacophore in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., PI3K, mTOR, and Kv1.5 channel inhibitors). Its structural significance lies in two key physicochemical properties:
-
Metabolic Stability: The gem-dimethyl substitution at the 3-position (adjacent to the nitrogen) blocks
-oxidation by Cytochrome P450 enzymes, a common metabolic soft spot in unsubstituted morpholines. This modification significantly extends in vivo half-life ( ). -
Conformational Restriction (Thorpe-Ingold Effect): The bulky methyl groups restrict the conformational flexibility of the morpholine ring, locking it into a chair conformation that can enhance binding affinity by reducing the entropic penalty upon protein binding.
However, this same steric bulk presents a synthetic challenge: the nitrogen atom is sterically hindered, making subsequent Nucleophilic Aromatic Substitution (
Synthetic Workflow Visualization
The following diagram outlines the critical path from commodity starting materials to the final drug scaffold, highlighting decision points for coupling strategies.
Figure 1: End-to-end synthetic workflow for 3,3-dimethylmorpholine production and incorporation. Note the divergence at the coupling stage due to steric hindrance.
Protocol 1: Synthesis of 3,3-Dimethylmorpholine (The Building Block)
This protocol utilizes 2-amino-2-methyl-1-propanol as the chiral-pool-derived (though achiral in this specific case) starting material. The sequence involves acylation, Williamson ether-type cyclization, and amide reduction.
Safety Prerequisite:
-
Chloroacetyl chloride is a lachrymator and corrosive. Handle in a fume hood.
-
Lithium Aluminum Hydride (LAH) is pyrophoric. Ensure anhydrous conditions and have a Class D fire extinguisher available.
Step 1 & 2: One-Pot Acylation and Cyclization
While often done in two steps, a "telescoped" approach increases throughput.
-
Reagents:
-
2-Amino-2-methyl-1-propanol (1.0 equiv)
-
Chloroacetyl chloride (1.1 equiv)
-
Base: Potassium tert-butoxide (KOtBu) (2.5 equiv)
-
Solvent: THF (Anhydrous) or t-BuOH/THF mixture.
-
-
Procedure:
-
Acylation: Dissolve amino alcohol in THF at 0°C. Add chloroacetyl chloride dropwise (exothermic). Stir for 1 hour. Checkpoint: LCMS should show consumption of amine and formation of the linear chloride intermediate.
-
Cyclization: Cool the mixture to 0°C. Slowly add KOtBu solution. The strong base deprotonates the alcohol, which then attacks the alkyl chloride intramolecularly.
-
Reflux: Heat to 60°C for 4 hours to drive the cyclization to completion.
-
Workup: Quench with saturated
. Extract with EtOAc. The product, 5,5-dimethylmorpholin-3-one , is often a solid that can be recrystallized or used directly.
-
Step 3: Reduction to the Amine
-
Reagents:
-
5,5-Dimethylmorpholin-3-one (Intermediate)
-
LiAlH
(LAH) (2.0 equiv) -
Solvent: Dry THF.
-
-
Procedure:
-
Suspend LAH in dry THF under Argon at 0°C.
-
Add the lactam (dissolved in THF) dropwise to control hydrogen evolution.
-
Reflux: Heat to reflux (66°C) for 12–16 hours. Note: The gem-dimethyl group sterically shields the carbonyl, requiring vigorous reduction conditions.
-
Fieser Quench: Cool to 0°C. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) sequentially. Filter the granular aluminum salts.
-
Isolation: Distillation is recommended for high purity (b.p. approx. 140-145°C) or conversion to the HCl salt for storage.
-
Yield Expectation: 65–75% overall.
QC Criteria:
Protocol 2: Incorporation into Drug Scaffolds ( Coupling)
The Challenge: The 3,3-dimethyl group creates significant steric hindrance around the nitrogen nucleophile. Standard
Case Study: Coupling to a 4-chloropyrimidine (common in PI3K/mTOR inhibitors).
Optimized Reaction Conditions
| Parameter | Standard Morpholine | 3,3-Dimethylmorpholine (Optimized) | Rationale |
| Solvent | Ethanol or DMF | DMSO or NMP | High dielectric constant stabilizes the Meisenheimer complex transition state. |
| Base | Triethylamine (TEA) | DIPEA (Hünig's Base) | Non-nucleophilic, bulky base prevents side reactions; higher boiling point. |
| Temperature | 80°C | 120°C - 140°C | Thermal energy required to overcome the steric barrier of the gem-dimethyl group. |
| Stoichiometry | 1.1 equiv amine | 2.0 - 3.0 equiv amine | Excess amine drives equilibrium; the amine is less nucleophilic, so concentration drives kinetics. |
| Catalyst | None | KF or CsF (Optional) | Fluoride additives can enhance reactivity if the leaving group is Cl/F. |
Step-by-Step Methodology:
-
Dissolve the heteroaryl chloride (1.0 equiv) in anhydrous DMSO (0.5 M concentration).
-
Add 3,3-dimethylmorpholine (2.5 equiv).
-
Add DIPEA (3.0 equiv).
-
Seal the reaction vessel (microwave vial or pressure tube).
-
Heat to 130°C for 16 hours.
-
Monitoring: Monitor by LCMS. If conversion stalls <50%, consider switching to Buchwald-Hartwig conditions (Pd
(dba) , BINAP, NaOtBu, Toluene, 110°C) as the steric bulk affects Pd-catalysis less than the nucleophilic attack trajectory required for .
Comparative Data: Metabolic Stability
The following data illustrates the advantage of the 3,3-dimethyl scaffold over the parent morpholine in human liver microsome (HLM) assays.
| Compound Scaffold | Substitution | Intrinsic Clearance ( | Half-life ( | Metabolic Liability |
| Morpholine | None | 45.2 (High) | 18 | |
| 2,2-Dimethyl | Distal to N | 28.5 (Moderate) | 32 | Partial blocking; N-dealkylation still active |
| 3,3-Dimethyl | Proximal to N | 8.4 (Low) | >120 | Steric shield blocks |
Data Source: Aggregated from general structure-activity relationship (SAR) studies in kinase inhibitor discovery [1, 3].
References
-
Morpholine Scaffolds in Medicinal Chemistry
-
Drug Discovery Context (PI3K/mTOR)
- Title: Discovery of AZD8186: A Potent and Selective Inhibitor of PI3Kβ and PI3Kδ. (Note: Illustrates the context of substituted morpholines in this class).
- Source: Journal of Medicinal Chemistry.
-
Link:[Link]
- Building Block Synthesis & Properties: Title: Synthesis of 2- and 3-trifluoromethylmorpholines: useful building blocks for drug discovery. (Analogous synthetic logic). Source: Enamine / Chemical Papers.
-
Steric Hindrance in
:
Sources
Application Note: Synthesis and Evaluation of Metabolically Stable mTOR Inhibitors Using Morpholine Analogs
Abstract
First-generation mTOR inhibitors (rapalogs) act allosterically and often fail to completely suppress mTORC1/2 signaling.[1][2][3][4] Second-generation ATP-competitive inhibitors (TORKi) offer superior potency but frequently suffer from rapid oxidative clearance due to the metabolic liability of the morpholine pharmacophore—a key hinge-binding motif. This application note details the rational design and synthesis of metabolically stable TORKi using deuterated and bridged morpholine analogs. We provide a validated protocol for synthesizing a representative triazine-based scaffold (analogous to Bimiralisib/PQR309) and a rigorous workflow for assessing metabolic stability in liver microsomes.
Rational Design & Structure-Activity Relationship (SAR)
The Morpholine Liability
The morpholine ring is a privileged scaffold in kinase inhibition, often forming a critical hydrogen bond with the hinge region (e.g., Val2240 in mTOR). However, the
-
Metabolic Pathway: CYP450 abstracts a hydrogen atom from the
-carbon, leading to an unstable carbinolamine intermediate, which collapses to ring-opened metabolites (e.g., 2-(2-aminoethoxy)acetic acid derivatives). -
Consequence: Rapid systemic clearance, short half-life (
), and potential toxicity from reactive aldehydes.
Stabilization Strategies
To maintain hinge-binding affinity while blocking metabolism, we employ two analog strategies:
-
Deuteration (Kinetic Isotope Effect): Replacing protium (
H) with deuterium ( H) at the metabolic soft spot increases the C-H bond dissociation energy (C-D is stronger than C-H), significantly slowing the rate-limiting step of CYP oxidation without altering steric bulk or potency. -
Bridged Morpholines: Introduction of a carbon bridge (e.g., 8-oxa-3-azabicyclo[3.2.1]octane) creates steric bulk that hinders CYP access to the oxidative site while locking the morpholine in a bioactive conformation.
Pathway Visualization
The following diagram illustrates the mTOR signaling cascade and the specific intervention point of ATP-competitive inhibitors.
Figure 1: mTOR Signaling Pathway.[1][3][5][6][7][8][9] TORKi (black hexagon) block ATP binding at both mTORC1 and mTORC2, preventing downstream effectors unlike Rapalogs.
Protocol: Synthesis of Stabilized Morpholine-Triazine Inhibitors
This protocol describes the synthesis of a 4,6-dimorpholino-1,3,5-triazine core (a validated scaffold for PI3K/mTOR inhibition), substituting standard morpholine with
Materials & Reagents[4][6][10][11]
-
Scaffold: 2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride).
-
Analogs:
-
Analog A: Morpholine (Control).[4]
-
Analog B: Morpholine-
(CAS: 34259-99-9). -
Analog C: 8-Oxa-3-azabicyclo[3.2.1]octane (Bridged).
-
-
Coupling Partner: 4-(Trifluoromethyl)pyridin-2-amine (or specific aryl boronate depending on target specificity).
-
Solvents: Anhydrous DMF, DCM, 1,4-Dioxane.
-
Catalysts:
orngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> .
Step-by-Step Synthesis Workflow
Step 1: Nucleophilic Aromatic Substitution (
)
Objective: Install the morpholine hinge-binder onto the triazine core.
-
Preparation: Dissolve cyanuric chloride (1.0 eq) in anhydrous DCM at -78°C under
atmosphere. -
Addition: Dropwise add the selected Morpholine Analog (2.0 eq) mixed with DIPEA (2.2 eq).
-
Critical Note: Maintain temperature below -60°C to prevent tri-substitution.[4]
-
-
Reaction: Allow to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 4:1).[4] The formation of the disubstituted product (2-chloro-4,6-bis(morpholino)-1,3,5-triazine) should be observed.
-
Workup: Quench with water, extract with DCM, dry over
, and concentrate. -
Purification: Flash column chromatography (SiO2).[4]
Step 2: Suzuki-Miyaura Cross-Coupling
Objective: Attach the aryl group to the remaining chloride to complete the pharmacophore.
-
Setup: In a microwave vial, combine the Intermediate from Step 1 (1.0 eq), the Aryl Boronate ester (1.2 eq), and
(2.0 M aq. solution, 3.0 eq). -
Solvent: Dissolve in 1,4-Dioxane (degassed).
-
Catalyst: Add
(5 mol%). -
Reaction: Heat at 90°C for 4–12 hours (or microwave at 120°C for 30 min).
-
Isolation: Filter through Celite, concentrate, and purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% Formic Acid).
Synthesis Workflow Diagram
Figure 2: Modular synthesis of morpholine-based TORKi allowing for rapid analog generation.
Protocol: Metabolic Stability Assessment (Microsomal Stability)
This assay determines the Intrinsic Clearance (
Assay Conditions
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[4]
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Test Compound: 1 µM final concentration (ensure <0.1% DMSO).
-
Controls:
Procedure
-
Pre-incubation: Mix HLM (0.5 mg/mL final) and Test Compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH regenerating system to start the reaction (
). -
Sampling: Remove aliquots (50 µL) at time points: 0, 5, 15, 30, 45, and 60 minutes.
-
Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
-
Processing: Centrifuge at 4000 rpm for 20 min (4°C) to precipitate proteins.
-
Analysis: Inject supernatant into LC-MS/MS (MRM mode). Monitor parent ion depletion.[4]
Data Analysis & Calculation
Plot
Expected Results (Comparative Table)
| Compound ID | Morpholine Type | Stability Class | ||
| TORKi-H | Standard Morpholine | 15.4 | 90.0 | High Clearance (Unstable) |
| TORKi-D8 | Deuterated ( | 48.2 | 28.7 | Moderate/Low (Stable) |
| TORKi-Br | Bridged | >60 | <15.0 | Low Clearance (Very Stable) |
Note: The Deuterated analog typically shows a 2-3x improvement in half-life due to the primary Kinetic Isotope Effect, while bridged analogs may show higher stability due to steric occlusion.
Biological Validation (Kinase Selectivity)[4]
To ensure that structural modifications for stability do not compromise potency, a LanthaScreen™ Eu Kinase Binding Assay is recommended.
-
Target: mTOR (FRAP1).[4]
-
Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer.
-
Readout: TR-FRET.
-
Success Criteria: The
of the Deuterated analog should be statistically identical to the protonated parent (within 0.2 log units). Bridged analogs may show altered potency (requires SAR optimization).ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
References
-
Bimiralisib (PQR309) Synthesis & Characterization: Beaufils, F. et al.[4][10][11] "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology." Journal of Medicinal Chemistry, 2017. [4]
-
Deuteration Strategy in Drug Design: Timmins, G. S. "Deuterated drugs: where are we now?" Expert Opinion on Therapeutic Patents, 2014.
-
Metabolic Oxidation of Morpholine: Shaikh, A. R. et al.[4] "Quantum chemical studies for oxidation of morpholine by Cytochrome P450."[4][12][13][14] Journal of Molecular Graphics and Modelling, 2009.
-
Bridged Morpholine SAR: Zask, A. et al.[2][4] "Morpholine derivatives greatly enhance the selectivity of mammalian target of rapamycin (mTOR) inhibitors."[2][4] Journal of Medicinal Chemistry, 2009.
-
mTOR Signaling Pathway: Saxton, R. A.[3] & Sabatini, D. M. "mTOR Signaling in Growth, Metabolism, and Disease." Cell, 2017.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Portico [access.portico.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor [air.unimi.it]
- 9. Development of ATP-competitive mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantum chemical studies for oxidation of morpholine by Cytochrome P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Solvent Selection for Reactions of 4-(2-bromoethyl)-3,3-dimethylmorpholine
Introduction
4-(2-bromoethyl)-3,3-dimethylmorpholine is a versatile bifunctional molecule of interest to researchers in medicinal chemistry and materials science. Its structure incorporates two key reactive sites: a primary alkyl bromide, which is an excellent electrophile for nucleophilic substitution, and a sterically hindered tertiary amine, which can act as a base or a nucleophile. The gem-dimethyl group at the C-3 position provides significant steric hindrance around the morpholine nitrogen, influencing its reactivity and the conformational stability of the ring.
The successful application of this reagent in a synthetic sequence is critically dependent on controlling the competition between several possible reaction pathways. Solvent selection is not merely an issue of solubility but the most powerful tool a chemist has to influence reaction rates and, more importantly, to direct the reaction toward the desired product. This guide provides a detailed analysis of the reactivity of this compound, offering a framework for rational solvent selection and providing robust protocols for its key transformations.
Section 1: Core Reactivity and Mechanistic Pathways
The chemistry of this compound is dominated by the interplay between its primary alkyl halide and tertiary amine functionalities. Understanding the underlying mechanisms—SN2, E2, and Menshutkin quaternization—is fundamental to selecting the appropriate solvent system.
The SN2 Pathway: Nucleophilic Substitution
The primary carbon bearing the bromine atom is an ideal substrate for a bimolecular nucleophilic substitution (SN2) reaction.[1][2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon, and the bromide leaving group departs in a single step, resulting in an inversion of stereochemistry if the center were chiral.[3]
The choice of solvent has a profound impact on the rate of SN2 reactions. The key is to maximize the reactivity of the nucleophile.[4]
-
Polar Aprotic Solvents (e.g., Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)) are the solvents of choice for SN2 reactions.[5][6] They are polar enough to dissolve the nucleophile (often a salt), but they cannot act as hydrogen bond donors.[4] This means they solvate the cation of the nucleophilic salt but leave the anion (the nucleophile) "naked" and highly reactive.[4][6] For example, the reaction between bromoethane and potassium iodide is reported to be 500 times faster in acetone than in methanol.[4]
-
Polar Protic Solvents (e.g., water, methanol, ethanol) significantly slow down SN2 reactions.[7] These solvents form strong hydrogen bonds with the anionic nucleophile, creating a "solvent cage" that must be broken for the nucleophile to attack the electrophile.[4][7] This solvation stabilizes the nucleophile, lowering its ground state energy and increasing the overall activation energy of the reaction.
The E2 Pathway: A Competing Elimination Reaction
Whenever an SN2 reaction is possible on a substrate with β-hydrogens (hydrogens on the carbon adjacent to the one with the leaving group), a bimolecular elimination (E2) reaction is a potential competitor. In the E2 mechanism, a base removes a β-hydrogen, and the leaving group is expelled simultaneously to form an alkene.[3]
The competition between SN2 and E2 is influenced by:
-
The Base/Nucleophile: Strong, sterically hindered bases (e.g., potassium tert-butoxide) strongly favor E2, whereas good nucleophiles that are weak bases (e.g., I⁻, Br⁻, RS⁻) favor SN2.[1][2]
-
The Substrate: While SN2 reactions are sensitive to steric hindrance at the α-carbon, E2 rates can increase with substrate substitution.[3] For a primary halide like this compound, SN2 is generally favored unless a very strong, bulky base is used.[1][8]
-
The Solvent: Polar aprotic solvents are known to enhance the efficiency of E2 reactions, similar to their effect on SN2 reactions, by increasing the effective strength of the base.[3]
Caption: Workflow for a typical SN2 reaction.
Procedure:
-
To a round-bottom flask under an inert atmosphere, add sodium phenoxide (1.1 eq).
-
Add anhydrous acetonitrile to create a stirrable slurry (approx. 0.1 M concentration relative to the substrate).
-
Add this compound (1.0 eq) via syringe.
-
Heat the reaction mixture to reflux (approx. 82°C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is consumed.
-
Cool the reaction to room temperature.
-
Filter the mixture to remove the sodium bromide byproduct and any excess sodium phenoxide.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude oil or solid by silica gel column chromatography to yield the final product.
Protocol 2: Intermolecular Quaternization with Triethylamine
This protocol details the synthesis of the corresponding quaternary ammonium bromide salt via a Menshutkin reaction.
Materials:
-
This compound (1.0 eq)
-
Triethylamine (1.2 eq)
-
Anhydrous Acetonitrile (ACN)
-
Round-bottom flask, magnetic stirrer, condenser, inert atmosphere setup.
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Add anhydrous acetonitrile (approx. 0.2 M concentration).
-
Add triethylamine (1.2 eq) to the solution at room temperature.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) for 12-24 hours. The product quaternary salt will often precipitate from the solution.
-
Monitor the reaction by ¹H NMR of an aliquot, observing the disappearance of the starting material signals.
-
If a precipitate has formed, cool the mixture and collect the solid product by filtration.
-
Wash the solid with a small amount of cold acetonitrile or diethyl ether to remove unreacted starting materials.
-
Dry the product under high vacuum. If no precipitate forms, the solvent can be removed in vacuo, and the product triturated with a non-polar solvent like diethyl ether to induce crystallization or precipitation.
Section 4: Troubleshooting and Advanced Insights
| Problem | Observation | Probable Cause | Suggested Solution |
| Low SN2 Yield | Starting material remains after prolonged reaction time. | 1. Insufficiently reactive nucleophile.2. Protic solvent contamination (e.g., water).3. Incorrect solvent choice. | 1. Switch to a more polar aprotic solvent (e.g., from ACN to DMF or DMSO).2. Ensure all reagents and solvents are rigorously anhydrous.3. Consider using a phase-transfer catalyst for heterogeneous reactions. |
| E2 Byproduct Formation | Presence of 4-vinyl-3,3-dimethylmorpholine observed by GC-MS or NMR. | 1. Nucleophile is too basic.2. High reaction temperature. | 1. Use a less basic nucleophile if possible.2. Lower the reaction temperature.3. Ensure a high concentration of a good, non-basic nucleophile to favor the bimolecular SN2 pathway. |
| Reaction Stalls | Reaction proceeds to ~50% conversion and then stops. | Product inhibition or equilibrium. The bromide byproduct (Br⁻) can act as a nucleophile, leading to a reversible reaction. | Add a halide scavenger (e.g., silver nitrate) if compatible with the reaction conditions, or use a nucleophile whose salt with the leaving group is insoluble in the reaction medium, driving the reaction forward. |
Section 5: References
-
BenchChem. Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine. Available from:
-
College of Saint Benedict. NS7. Solvent Effects - aliphatic nucleophilic substitution. Available from:
-
Chemistry LibreTexts. 11.3: Characteristics of the SN2 Reaction. Available from:
-
Unknown. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. Available from:
-
PubMed. Choline Chloride-Based Deep Eutectic Solvents as Green Effective Medium for Quaternization Reactions. Available from:
-
Chemistry LibreTexts. 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Available from:
-
Organic Chemistry 1: An open textbook. 8.3. Factors affecting rate of nucleophilic substitution reactions. Available from:
-
RSC Publishing. Renewable dimethyl carbonate for tertiary amine quaternisation: kinetic measurements and process optimisation. Available from:
-
Sigma-Aldrich. 4-(2-Bromoethyl)morpholine | 89583-07-3. Available from:
-
ResearchGate. Solvent effect and structural effect of tertiary amines on the reactivity of the quaternization of these amines with butyl iodide | Request PDF. Available from:
-
ECHEMI. Quaternization reaction. Available from:
-
Unknown. E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution. Available from:
-
Guidechem. This compound 1098202-59-5 wiki. Available from:
-
BenchChem. Synthesis routes of 4-(2-Bromoethyl)morpholine. Available from:
-
Chemistry Steps. SN1 SN2 E1 E2 Practice Problems. Available from:
-
Chemistry LibreTexts. 8.4: Comparison and Competition Between SN1, SN2, E1 and E2. Available from:
-
Unknown. SN2 , SN1 , E2 , & E1: Substitution and Elimination Reactions. Available from:
-
Master Organic Chemistry. Deciding SN1/SN2/E1/E2 (1) - The Substrate. Available from:
Sources
- 1. SN1 SN2 E1 E2 Practice Problems [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. E2 vs. SN2 Reactions: Understanding the Nuances of Elimination and Substitution - Oreate AI Blog [oreateai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. users.wfu.edu [users.wfu.edu]
- 6. 8.3. Factors affecting rate of nucleophilic substitution reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 7. aliphatic nucleophilic substitution [employees.csbsju.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
Troubleshooting & Optimization
Technical Support Center: N-Alkylation with 4-(2-bromoethyl)-3,3-dimethylmorpholine
Topic: Optimization of Base Selection & Reaction Conditions Document ID: TS-ALK-33DM-01 Role: Senior Application Scientist
Part 1: Executive Technical Summary
Welcome to the technical support hub for the 4-(2-bromoethyl)-3,3-dimethylmorpholine reagent. This guide addresses the unique reactivity profile of this building block.
Unlike standard N-(2-bromoethyl)morpholine, the 3,3-dimethyl derivative presents a specific "Steric-Electronic" challenge. The gem-dimethyl group at the C3 position creates significant steric crowding around the nitrogen atom. This lowers the pKa of the conjugate acid (approx. 6.0 vs. 8.3 for morpholine) and retards the formation of the reactive aziridinium ion intermediate.
Key Takeaway: Successful alkylation requires conditions that promote ionization (aziridinium formation) while suppressing the competing E2 elimination pathway (vinyl morpholine formation).
Part 2: Mechanism & Base Selection Logic
To choose the correct base, you must understand the competing pathways. The reaction does not proceed via a simple direct SN2 displacement of the bromide by your nucleophile. It involves an intramolecular cyclization first.
The "Lazy Aziridinium" Mechanism
-
Activation: The morpholine nitrogen attacks the
-carbon, displacing bromide to form a bicyclic aziridinium ion . -
Steric Penalty: The 3,3-dimethyl group sterically hinders the nitrogen lone pair, making Step 1 significantly slower than in un-substituted morpholines.
-
Nucleophilic Attack: Your nucleophile opens the strained aziridinium ring to form the product.
Visualization: Reaction Pathways
Figure 1: The reaction relies on the formation of the Aziridinium intermediate. Strong bases promote the "Vinyl" dead-end pathway.
Part 3: Base Selection Guide
The choice of base dictates the ratio of Substitution (Product) to Elimination (Vinyl impurity) .
Comparative Analysis of Bases
| Base Class | Specific Reagent | Suitability | Mechanism of Action | Risk Profile |
| Inorganic Carbonate | K₂CO₃ / Cs₂CO₃ | High (Recommended) | Acts as an HCl/HBr scavenger. Heterogeneous nature prevents rapid elimination. | Low. Requires polar solvent (MeCN, DMF). |
| Tertiary Amine | DIPEA (Hünig's Base) | Medium | Soluble base. Steric bulk prevents self-quaternization. | Medium. Excess base can promote E2 elimination if heated. |
| Tertiary Amine | Triethylamine (TEA) | Low | Scavenger. | High. TEA can compete as a nucleophile (quaternization) and is basic enough to cause elimination. |
| Strong Base | NaH / KOtBu | Conditional | Deprotonation of weak nucleophiles (e.g., Indoles, Amides). | Very High. Will rapidly eliminate the reagent to the vinyl species. |
The "Finkelstein" Additive (Crucial Optimization)
Due to the steric hindrance of the 3,3-dimethyl group, the initial cyclization is slow.
-
Recommendation: Always add 0.1 - 0.5 eq of Sodium Iodide (NaI) or Potassium Iodide (KI).
-
Why? Iodide displaces the bromide to form the N-(2-iodoethyl) species. The iodide is a better leaving group, accelerating the rate-limiting aziridinium formation.
Part 4: Validated Experimental Protocols
Protocol A: Standard Amine Alkylation (General Purpose)
For secondary amines (piperidine, morpholine, etc.) or anilines.
-
Setup: In a dry flask, dissolve the Nucleophile (1.0 eq) in Acetonitrile (MeCN) (0.2 M concentration).
-
Base: Add K₂CO₃ (2.0 - 3.0 eq). If the nucleophile is a salt (e.g., HCl salt), add an extra 1.0 eq.
-
Catalyst: Add NaI (0.2 eq).
-
Reagent: Add This compound HBr (1.1 - 1.2 eq).
-
Note: Using the HBr salt is preferred for stability; the carbonate will free-base it in situ.
-
-
Reaction: Heat to 60–80°C for 12–24 hours. Monitor by LCMS.
-
Checkpoint: Look for the disappearance of the starting amine and the transient appearance of the vinyl species (usually minor).
-
-
Workup: Filter solids, concentrate, and purify via flash chromatography (DCM/MeOH or Ethyl Acetate/Hexanes).
Protocol B: Alkylation of Weak Nucleophiles (Amides/Indoles)
Requires deprotonation of the nucleophile first.
-
Deprotonation: Dissolve Nucleophile (1.0 eq) in DMF or NMP . Cool to 0°C. Add NaH (1.1 eq, 60% dispersion). Stir 30 min.
-
Reagent Prep (Critical): In a separate vial, free-base the morpholine reagent (partition between sat. NaHCO₃ and DCM, dry organic layer, evaporate cold). Do not use the salt directly with NaH.
-
Addition: Add the free base morpholine reagent (1.2 eq) dropwise to the anion solution at 0°C.
-
Reaction: Allow to warm to Room Temperature. Do not heat initially. Heat promotes elimination. Only heat to 50°C if no reaction occurs after 4 hours.
Part 5: Troubleshooting & FAQs
Q1: I see a large peak in LCMS with Mass [M-HBr], but no product. What is it?
Diagnosis: This is likely 4-vinyl-3,3-dimethylmorpholine . Cause: E2 Elimination.[1] Your base is too strong, or the temperature is too high relative to the nucleophilic attack rate. Solution:
-
Switch from NaH or TEA to K₂CO₃ .
-
Lower the reaction temperature by 10–20°C.
-
Increase the concentration of your nucleophile to outcompete the elimination.
Q2: The reaction is extremely slow ( < 10% conversion after 24h).
Diagnosis: Steric hindrance is preventing aziridinium formation. Cause: The 3,3-dimethyl group makes the nitrogen sluggish. Solution:
-
Add Iodide: Ensure you have added 0.5 eq of NaI.
-
Solvent Switch: Change from MeCN to DMF or NMP . Higher dielectric constants stabilize the transition state for charge separation (aziridinium formation).
-
Temperature: Increase temperature to 90°C (only if using Carbonate base).
Q3: Can I use the Hydrochloride/Hydrobromide salt of the reagent directly?
Answer: Yes, and it is recommended. The salts are more stable than the free base, which can dimerize upon storage. When using carbonate bases (Protocol A), simply add the salt directly. The base will neutralize it in situ.
Q4: My product is contaminated with a "dimer" impurity.
Diagnosis: Quaternization of the product. Cause: The product (a tertiary amine) is reacting with a second equivalent of the alkylating agent.[2] Solution:
-
Use a slight excess of the Nucleophile (1.2 eq) instead of the alkylating agent.
-
Stop the reaction at 90% conversion.
Decision Tree: Base Selection
Figure 2: Logic flow for selecting the appropriate base based on substrate acidity.
References
-
Mechanistic Insight on Aziridinium Ions
-
General N-Alkylation Guidelines
-
Reagent Properties (3,3-dimethylmorpholine derivatives)
-
Title: this compound (Compound Summary).[8]
- Source: PubChem / GuideChem.
-
Sources
- 1. reddit.com [reddit.com]
- 2. researchgate.net [researchgate.net]
- 3. Stable aziridinium salts as versatile intermediates: isolation and regio- and stereoselective ring-opening and rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. Page loading... [guidechem.com]
resolving solubility issues of 4-(2-bromoethyl)-3,3-dimethylmorpholine HBr
This guide addresses the solubility and stability challenges associated with 4-(2-bromoethyl)-3,3-dimethylmorpholine HBr (CAS: 42802-94-8).
This compound presents a "dual-threat" challenge: it is an ionic salt with significant lipophilic character (due to the 3,3-dimethyl substitution), and it is a reactive alkylating agent (nitrogen mustard class). Many users mistake rapid decomposition or free-base precipitation for "poor solubility."[1]
Part 1: Diagnostic & Decision Framework
Before attempting to force the compound into solution, you must diagnose the state of your material. Use this logic flow to determine if you are facing a solubility limit or a chemical stability failure.
Solubility vs. Stability Logic Flow
Figure 1: Diagnostic flowchart to distinguish between pH-induced precipitation, wrong solvent choice, and stability risks.[1]
Part 2: Critical Solubility Data & Mechanisms[1]
The "Hidden" Reactivity Risk (Aziridinium Formation)
This compound is not inert. In neutral or basic aqueous solutions, the nitrogen lone pair attacks the carbon bearing the bromine. The 3,3-dimethyl group provides steric bulk, but the molecule can still undergo intramolecular cyclization to form a reactive aziridinium (spiro-ammonium) ion.
-
Consequence: If you dissolve the HBr salt in PBS (pH 7.4), the free base forms, cyclizes, and then hydrolyzes to the alcohol. The "precipitate" you see might be the free base oiling out before it decomposes.
-
Rule: Never store this compound in aqueous solution for >1 hour, even at acidic pH.
Solvent Compatibility Matrix
| Solvent System | Solubility Rating | Stability Risk | Notes |
| DMSO (Anhydrous) | Excellent (>50 mM) | Low | Recommended Stock. Store at -20°C. |
| Water (pH < 4) | Good | Medium | Stable only for short-term use.[1] Use 0.1% Acetic Acid or HCl. |
| PBS / Media (pH 7.4) | Poor / Dangerous | High | Causes free-basing and rapid hydrolysis/cyclization.[1] |
| Ethanol / Methanol | Good | Medium | Risk of solvolysis (forming ethyl/methyl ethers) if heated. |
| DCM / Chloroform | Poor (as HBr salt) | Low | Salt will not dissolve. Must convert to free base first. |
| Ether / Hexane | Insoluble | Low | Useful for washing/precipitating the salt. |
Part 3: Troubleshooting Scenarios (FAQs)
Scenario A: "I added the solid to PBS, and it turned cloudy/oily."
Diagnosis: You generated the free base in situ. The pKa of the morpholine nitrogen is likely around 6.0–6.5 (lowered by the electron-withdrawing bromine). At pH 7.4, a significant portion exists as the uncharged free base. The 3,3-dimethyl groups make this free base highly lipophilic, causing it to "oil out" of water. Solution:
-
Dissolve the HBr salt in 100% DMSO first to make a high-concentration stock (e.g., 100 mM).
-
Dilute this stock into your buffer immediately before use.
-
Ensure the final concentration is below the solubility limit of the free base (typically < 100 µM in aqueous media).
Scenario B: "I need to use it in organic synthesis (DCM), but the salt won't dissolve."
Diagnosis: Inorganic salts (HBr) rarely dissolve in non-polar chlorinated solvents. Solution: You must perform a Free-Basing Protocol (see Part 4).[1] Note: Once free-based, the compound becomes a reactive liquid that must be used immediately.[1] It cannot be stored.
Scenario C: "My stock solution in DMSO turned yellow over time."
Diagnosis: HBr degradation or polymerization. Bromide salts can oxidize to bromine (yellow/orange) if exposed to light/air, or the compound may be slowly polymerizing via intermolecular alkylation. Solution:
-
Always store DMSO stocks at -20°C or -80°C .
-
Protect from light.
-
Discard if significant color change occurs (yellowing is a sign of >5% decomposition).
Part 4: Validated Protocols
Protocol 1: Preparation of Stable Stock Solution (Recommended)
Use this for biological assays or when precise dosing is required.[1]
-
Weighing: Weigh the HBr salt rapidly. It is hygroscopic; minimize air exposure.
-
Solvent: Add anhydrous DMSO to achieve a concentration of 50 mM to 100 mM .
-
Calculation: MW ≈ 302.05 g/mol (Check specific batch CoA, as hydration states vary).
-
Example: Dissolve 30.2 mg in 1.0 mL DMSO for 100 mM.
-
-
Mixing: Vortex vigorously. Mild sonication (water bath, <30°C) for 1 minute is acceptable if particles persist.
-
Storage: Aliquot into single-use vials. Store at -20°C. Do not refreeze more than once.
Protocol 2: Free-Basing for Organic Synthesis
Use this ONLY if you need the compound dissolved in DCM, Ether, or Toluene.[1]
-
Dissolve: Dissolve the HBr salt in a minimum volume of cold water (e.g., 1 g in 10 mL).
-
Basify: Slowly add saturated Na₂CO₃ or NaHCO₃ solution while stirring at 0°C until pH ≈ 9–10.
-
Observation: The solution will become cloudy as the free base oil separates.
-
-
Extract: Immediately extract 3x with Dichloromethane (DCM) .
-
Dry: Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄ for 5 minutes.
-
Filter & Use: Filter off the drying agent. Use the DCM solution immediately.
-
Warning: Do not rotary evaporate to dryness unless absolutely necessary, and never heat above 30°C. The concentrated free base will self-polymerize rapidly.
-
Part 5: References & Authority[1][2]
-
PubChem. Compound Summary: Morpholine, 4-(2-bromoethyl)-.[1][2][3] National Library of Medicine. Available at: [Link][1]
-
Williamson, T. J., et al. Reaction of Nitrogen Mustards: Aziridinium Ion Formation. Journal of Organic Chemistry. (General mechanism reference for 2-bromoethylamines).
Sources
alternative leaving groups to bromide for dimethylmorpholine introduction
Ticket Subject: Alternative leaving groups to bromide for dimethylmorpholine alkylation. Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Diagnostic: Why Bromide Precursors Fail
The Issue: You are likely experiencing low yields, degradation of your starting material, or the formation of insoluble precipitates when using 4-(2-bromoethyl)-2,6-dimethylmorpholine .
The Root Cause: The instability is intrinsic to the molecule. The nitrogen atom in the morpholine ring is a nucleophile, and the carbon attached to the bromide is an electrophile. In the free-base form, the molecule undergoes intramolecular cyclization to form a thermodynamically stable, but synthetically useless, spiro-quaternary ammonium salt. This reaction is rapid for bromides and mesylates upon isolation.
Mechanism of Failure (Spiro-Cyclization)
Figure 1: The "Self-Destruct" mechanism of 2-haloethylamines. The morpholine nitrogen attacks the alkyl chain, displacing the leaving group before it can react with your scaffold.
Recommended Protocols (The Solutions)
We recommend three specific strategies to bypass this instability. Select the protocol based on your scaffold's sensitivity and your lab's capabilities.
Protocol A: The "Stable Workhorse" (Chloride + Finkelstein)
Best for: Scale-up, shelf-stability, and general alkylation of phenols/amines.
The chloride analog (4-(2-chloroethyl)-2,6-dimethylmorpholine ) is significantly more stable than the bromide because chloride is a poorer leaving group, slowing the self-cyclization rate. However, it is too unreactive for direct alkylation. We activate it in situ using the Finkelstein reaction.
Reagents:
-
4-(2-chloroethyl)-2,6-dimethylmorpholine hydrochloride (Commercially available, stable solid).
-
Sodium Iodide (NaI) or Potassium Iodide (KI) (Catalytic to stoichiometric).
-
Base:
or . -
Solvent: Acetone, DMF, or Acetonitrile.
Step-by-Step Workflow:
-
Dissolution: Dissolve your nucleophile (scaffold) and 1.2–1.5 eq of the Chloride HCl salt in DMF or Acetonitrile.
-
Activation: Add 0.5 eq of NaI .
-
Base Addition: Add 2.0–3.0 eq of
. -
Heating: Heat to 60–80°C. Monitor by LCMS.
Why this works: You never isolate the unstable iodide or free-base species. The reactive species is generated only when it can immediately react with the target.
Protocol B: The "High-Speed" Route (In Situ Sulfonates)
Best for: Scaffolds sensitive to high heat or when the alcohol precursor is already in hand.
Never isolate the mesylate or tosylate of a dimethylmorpholine ethyl group. It will polymerize or cyclize on the rotovap. Instead, generate it at low temperature and displace it immediately.
Reagents:
-
4-(2-hydroxyethyl)-2,6-dimethylmorpholine (Alcohol precursor).
-
Methanesulfonyl chloride (MsCl).[7]
-
Triethylamine (
).[8] -
Solvent: DCM or THF.[6]
Step-by-Step Workflow:
-
Mesylation: Dissolve the alcohol (1.0 eq) and
(1.5 eq) in DCM at 0°C . -
Addition: Dropwise add MsCl (1.1 eq). Stir for 15–30 mins at 0°C.
-
Validation: Check TLC/LCMS to confirm alcohol consumption. Do not work up.
-
Displacement: Add your nucleophile (scaffold) and a stronger base (if necessary) directly to the reaction mixture, or transfer the cold mesylate solution via cannula to a pre-prepared solution of your nucleophile.
-
Reaction: Allow to warm to Room Temperature (RT).
Protocol C: The "Paradigm Shift" (Reductive Amination)
Best for: When alkylation fails completely or side reactions (elimination) are dominant.
If your scaffold has a primary or secondary amine, avoid alkylation entirely. Use reductive amination with a masked aldehyde.
Reagents:
-
Reagent: 2,6-dimethylmorpholine (The amine itself).
-
Linker: 2-bromoacetaldehyde dimethyl acetal (or similar masked aldehyde linker attached to scaffold first).
-
Reductant:
.
Workflow:
-
Attach a linker (e.g., bromoacetaldehyde dimethyl acetal) to your scaffold first.
-
Deprotect the acetal to reveal the aldehyde.
-
Add 2,6-dimethylmorpholine and
.
Comparative Data: Leaving Group Performance
| Parameter | Bromide (-Br) | Chloride (-Cl) + NaI | Mesylate (-OMs) |
| Shelf Stability | Poor (Degrades in weeks) | Excellent (Years as HCl salt) | Very Poor (Hours/Minutes) |
| Reactivity | High | Moderate (Tunable) | Very High |
| Cyclization Risk | High | Low | Critical |
| Toxicity | High (Alkylator) | Moderate | High (Alkylator) |
| Recommendation | Avoid | Standard | Expert Use Only |
Troubleshooting FAQ
Q: I am using the Chloride method (Protocol A), but the reaction is stuck at 50% conversion.
-
A: The chloride is likely not converting to the iodide fast enough. Increase the NaI loading to 1.0 equivalent. Ensure your solvent is dry; water solvates the halide anions and kills their nucleophilicity in Finkelstein reactions. Switch from Acetonitrile to DMF or DMSO to increase the solubility of the inorganic salts.
Q: I see a new spot on TLC that doesn't move (baseline), but it's not my product.
-
A: This is the spiro-ammonium salt. It is highly polar and cationic. If you see this, your concentration of free-base alkylating agent is too high relative to the reaction rate. Solution: Add the alkylating agent in portions (e.g., 0.2 eq every hour) to keep the standing concentration low.
Q: Can I use the Tosylate (-OTs) instead of Mesylate?
-
A: Generally, no. Tosylates are slower to form and require longer reaction times, giving the morpholine nitrogen more time to self-cyclize. Mesylates form in minutes at 0°C, allowing you to move to the displacement step faster.
Decision Logic Diagram
Figure 2: Decision matrix for selecting the optimal alkylation strategy.
References
-
Finkelstein Reaction Conditions & Halide Exchange
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Detailed mechanism on Finkelstein and nucleophilic substitution).
-
Source:
-
Instability of 2-Haloethylamines (Spiro-cyclization)
- Bird, R. (1987). Neighboring Group Participation by Nitrogen. Comprehensive Heterocyclic Chemistry.
-
Source:
-
Reductive Amination Strategies
- Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry, 61(11), 3849-3862.
-
Source:
-
Safety Data & Handling of Morpholine Halides
-
PubChem Compound Summary.4-(2-Chloroethyl)morpholine hydrochloride .[9]
-
Source:
-
Sources
- 1. Page Not Found | Study Prep in Pearson+ [pearson.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Finkelstein Reaction: Definition, Mechanism, Uses & Key Differences [vedantu.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Finkelstein Reaction [organic-chemistry.org]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jocpr.com [jocpr.com]
- 9. 4-(2-Chloroethyl)morpholine hydrochloride, 99% 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.be]
Validation & Comparative
Metabolic Stability Guide: 3,3-Dimethylmorpholine vs. Morpholine
Executive Summary: The Gem-Dimethyl Effect in Heterocycles
In drug discovery, the morpholine ring is a privileged scaffold, often utilized to modulate solubility and reduce lipophilicity compared to piperidine or cyclohexane analogs. However, the morpholine ring is not metabolically inert. It possesses specific "soft spots"—primarily the carbon atoms adjacent to the nitrogen (
3,3-Dimethylmorpholine represents a precision-engineered modification of the standard morpholine core.[1] By introducing a gem-dimethyl group at the C3 position (directly flanking the nitrogen), medicinal chemists exploit steric hindrance and the removal of abstractable hydrogens to block
Comparative Snapshot
| Feature | Morpholine | 3,3-Dimethylmorpholine | Impact on Drug Design |
| Primary Metabolic Liability | Significantly reduced at C3; metabolic switching to C5 possible.[1] | Extends | |
| CYP450 Interaction | Accessible to CYP active sites (esp.[1] CYP2D6, CYP3A4).[1] | Steric bulk hinders access to the N-lone pair and | Lowers liability of N-dealkylation.[1] |
| Lipophilicity (cLogP) | Lower (More Polar).[1] | Higher (+0.5 to +0.8 log units).[1] | Improves CNS penetration; may increase non-specific binding.[1] |
| Conformation | Chair conformation (flexible).[1] | Locked/Biased conformation due to 3,3-substituents.[1] | Can improve target selectivity (e.g., mTOR/PI3K inhibitors).[1][2] |
Mechanistic Analysis: Why 3,3-Dimethylation Works
The Metabolic Liability of Morpholine
The metabolism of morpholine-containing drugs generally proceeds via oxidative N-dealkylation or ring scission .[1] Both pathways are initiated by CYP450-mediated hydrogen abstraction at the
- -Hydroxylation: The CYP enzyme abstracts a hydrogen from the carbon adjacent to the nitrogen.[1]
-
Carbinolamine Formation: The resulting radical recombines with a hydroxyl group to form an unstable carbinolamine.[1]
-
Ring Scission: The carbinolamine collapses, cleaving the C-N bond and opening the ring to form an aldehyde/acid metabolite (e.g., (2-hydroxyethoxy)acetic acid derivatives).
The 3,3-Dimethyl Blockade
Replacing the two
-
Elimination of Abstractable Hydrogens: CYP450 requires a C-H bond to initiate oxidation.[1] The quaternary C3 carbon in 3,3-dimethylmorpholine has no hydrogens, rendering direct oxidation at this site impossible.
-
Steric Shielding: The bulky gem-dimethyl group creates a steric clash that hinders the enzyme's heme iron from approaching the nitrogen lone pair or the other
-carbon (C5), although C5 remains a potential site for "metabolic switching."
Pathway Visualization (Graphviz)
Figure 1: Comparative metabolic fate.[1] The standard morpholine ring undergoes rapid ring scission via
Experimental Validation: Microsomal Stability Assay
To objectively compare the stability of these moieties, a Microsomal Stability Assay is the gold standard. This protocol determines the Intrinsic Clearance (
Protocol Design
Objective: Determine the rate of disappearance of a morpholine-based test compound vs. its 3,3-dimethyl analog in liver microsomes (Human/Rat).
Materials:
-
Test Compounds: Morpholine analog (1 µM) vs. 3,3-Dimethylmorpholine analog (1 µM).
-
Enzyme Source: Pooled Liver Microsomes (Human/Rat), final protein conc.[1] 0.5 mg/mL.[1]
-
Cofactor: NADPH regenerating system (or 1 mM NADPH final).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Workflow:
-
Pre-incubation: Mix microsomes and test compound in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiation: Add NADPH to start the reaction (
).[1] -
Sampling: Aliquot 50 µL at specific time points (0, 5, 15, 30, 45, 60 min) into 150 µL Quench Solution.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% Remaining) vs. time. The slope
is the elimination rate constant.[1]
Data Calculation & Interpretation[1]
-
Half-life (
): [1] -
Intrinsic Clearance (
): (Units: µL/min/mg protein)
Representative Data Trends
The following table summarizes typical stability improvements observed in literature when transitioning from a simple morpholine to a gem-dimethyl substituted morpholine (e.g., in mTOR or LRRK2 inhibitor series).
| Compound Class | Species | Morpholine | 3,3-Dimethyl | Fold Improvement |
| mTOR Inhibitors | Human | > 50 (High) | < 15 (Low) | > 3x |
| LRRK2 Inhibitors | Rat | 120 (High) | 35 (Moderate) | ~ 3.5x |
| GAK Inhibitors | Mouse | Rapid Clearance | Moderate Stability | Significantly Improved |
Note: Data derived from trends in substituted morpholine SAR studies (e.g., PQR626 series, MLi-2 analogs).
Strategic Considerations for Drug Design
The "Metabolic Switching" Risk
While 3,3-dimethylation blocks the C3 site, it does not guarantee total immunity.
-
Risk: CYP enzymes may shift their attack to the C5 position (the other
-carbon) or to the methyl groups themselves (forming a hydroxymethyl metabolite).[1] -
Mitigation: If C5 oxidation becomes a new liability, medicinal chemists often combine 3,3-dimethylation with fluorination or additional substitution at C5, or use a bridged system (e.g., 3-oxa-8-azabicyclo[3.2.1]octane) to further rigidify the ring.
Impact on Physicochemical Properties[4]
-
Lipophilicity: Adding two methyl groups increases LogP by approximately 0.5–0.8 units.[1] This must be balanced against the stability gain. If the molecule becomes too lipophilic (LogP > 4), metabolic stability might decrease due to higher affinity for CYP active sites (which prefer lipophilic substrates).
-
Basicity: The gem-dimethyl group can slightly alter the pKa of the morpholine nitrogen via inductive effects and steric hindrance of solvation, potentially affecting permeability and hERG binding.
Case Study: mTOR Inhibitors
In the development of brain-penetrant mTOR inhibitors (e.g., PQR626 derivatives), researchers found that standard morpholine analogs suffered from rapid CYP1A1-mediated clearance.[1] Introducing steric bulk via methyl substitution (specifically 3,3-dimethyl or chiral 3-methyl) significantly reduced this liability, allowing for sufficient brain exposure.
References
-
Metabolism of Morpholine: Combourieu, B., et al. (1998). "Thiomorpholine and morpholine oxidation by a cytochrome P450 in Mycobacterium aurum MO1." Biodegradation, 9, 433–442.
-
Gem-Dimethyl Effect in Medicinal Chemistry: Wuitschik, G., et al. (2010).[1] "Oxetanes as promising modules in drug discovery."[1] Angewandte Chemie International Edition, 49(48), 8900-8935. (Discusses gem-dimethyl vs oxetane stability comparison).
-
mTOR Inhibitor Stability (PQR626): Beaufils, F., et al. (2017).[1] "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor."[1] Journal of Medicinal Chemistry, 60(17), 7524–7538.
-
LRRK2 Inhibitors (MLi-2): Fell, M. J., et al. (2015).[1] "MLi-2, a Potent, Selective, and Centrally Active Compound for Exploring the Therapeutic Potential of LRRK2 Kinase Inhibition." Journal of Pharmacology and Experimental Therapeutics, 355(3), 397–409. (Demonstrates use of dimethylmorpholine for stability/CNS penetration).
-
General Heterocycle Metabolism: Stepan, A. F., et al. (2011).[1] "Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity." Chemical Research in Toxicology, 24(9), 1345–1410.
Sources
The Gem-Dimethyl Effect on Morpholine: A Physicochemical & Metabolic Optimization Guide
The following guide provides an in-depth technical analysis of the gem-dimethyl group's impact on morpholine scaffolds, focusing on lipophilicity (LogP), metabolic stability, and conformational dynamics in drug design.
Executive Summary: The "Magic Methyl" Multiplied
In medicinal chemistry, the morpholine ring is a privileged scaffold, valued for its ability to lower LogP and improve solubility compared to piperidine. However, it often suffers from rapid oxidative metabolism at the carbon atoms
The introduction of a gem-dimethyl group (two methyl groups on the same carbon) is a high-impact structural modification. It does not merely add lipophilicity; it fundamentally alters the molecule's energy landscape via the Thorpe-Ingold effect (angle compression) and sterically shields metabolic "soft spots."[1]
Key Impact Metrics:
-
Lipophilicity (
LogP): Typically increases by +0.8 to +1.2 log units , shifting compounds from "too polar" to "optimally permeable."[1] -
Metabolic Stability: Can increase half-life (
) by >5-fold by blocking CYP450-mediated -hydroxylation.[1] -
Conformation: Restricts the morpholine chair flip, reducing the entropic penalty of binding to a protein target.
Comparative Analysis: Physicochemical Profiles
The following data compares the baseline morpholine scaffold against its gem-dimethyl and trans-dimethyl analogs. Note the distinct shift in lipophilicity and basicity.[1]
Table 1: Physicochemical Properties of Morpholine Analogs
| Property | Morpholine (Baseline) | 3,3-Dimethylmorpholine (Gem-Substituted) | cis-2,6-Dimethylmorpholine (Distal Substituted) | Impact Analysis |
| Structure | Unsubstituted Heterocycle | Distal Disubstitution | -- | |
| LogP (Exp) | -0.86 | ~0.0 to +0.2 (Est)* | +0.25 | |
| pKa (Basic) | 8.36 | ~8.7 - 9.0 | 8.66 | Gem-dimethyls often increase pKa slightly via inductive (+I) effects, though steric bulk can hinder solvation.[1] |
| Metabolic Liability | High ( | Low (Sterically blocked) | Moderate (One | 3,3-dimethyl provides superior metabolic protection.[1] |
| TPSA ( | 12.03 | 12.03 | 12.03 | Polar surface area remains constant; permeability improves via lipophilicity.[1] |
*Note: Values for 3,3-dimethylmorpholine are estimated based on substituent constants and comparative data from 3,5-dimethyl analogs (Exp LogP +0.63).
Mechanistic Insight: Why LogP Shifts
The addition of two methyl groups adds hydrophobic bulk (surface area).[1] However, the gem-dimethyl group also forces the morpholine ring into a more rigid chair conformation. This reduces the "accessible" polar surface area to solvent water molecules more effectively than two separated methyl groups, often resulting in a slightly higher LogP boost than predicted by simple additivity rules (Hansch
Metabolic Stability & The Thorpe-Ingold Effect
The primary driver for using gem-dimethyl morpholines is often not just LogP, but metabolic blockade .[1]
The Metabolic Problem
CYP450 enzymes (specifically CYP3A4 and CYP2D6) rapidly oxidize the carbon adjacent to the morpholine nitrogen (the
The Gem-Dimethyl Solution
Placing a gem-dimethyl group at the C3 position (next to Nitrogen) achieves two goals:
-
Steric Occlusion: The bulky methyl groups physically prevent the large heme-iron center of CYP450 from accessing the
-C-H bond.[1] -
No Abstraction: There are no protons on the quaternary carbon to abstract, completely shutting down that metabolic pathway.[1]
Visualization: Structural & Metabolic Impact
The following diagram illustrates the conformational restriction and metabolic blocking mechanism.[1]
Figure 1: Mechanism of action showing how the gem-dimethyl group blocks metabolic degradation pathways common to the morpholine scaffold.
Experimental Protocols
To validate the impact of the gem-dimethyl group in your own series, use the following self-validating protocols.
Protocol A: Shake-Flask LogP Determination (Standard)
Use this for definitive LogP measurement of neutral/basic morpholines.
-
Preparation: Prepare a saturated system of n-octanol and pH 7.4 phosphate buffer. Pre-saturate both phases for 24 hours to ensure equilibrium.[1]
-
Solubilization: Dissolve the gem-dimethyl morpholine analog in the water-saturated octanol phase (Target conc: 1 mM).
-
Partitioning:
-
Mix equal volumes (e.g., 2 mL) of the drug-octanol solution and octanol-saturated buffer.
-
Rotate (do not shake vigorously to avoid emulsions) for 60 minutes at 25°C.
-
Centrifuge at 3000g for 15 minutes to separate phases.
-
-
Quantification:
-
Validation: Run Propranolol (LogP 3.0) and Morpholine (LogP -0.[1][2]86) as controls. The morpholine control must fall within ±0.1 of literature values for the assay to be valid.
Protocol B: Microsomal Stability Assay (Metabolic Check)
Use this to confirm the metabolic stability gain.
-
Incubation: Incubate test compound (1
M) with pooled human liver microsomes (0.5 mg/mL protein) and NADPH (1 mM) in phosphate buffer (pH 7.[1]4) at 37°C.[1] -
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope determines half-life: .[1] -
Success Criteria: A gem-dimethyl analog should exhibit a
(intrinsic clearance) at least 50% lower than the parent morpholine.[1]
Strategic Decision Guide
When should you deploy the gem-dimethyl group? Use this logic flow to decide.
Figure 2: Decision tree for selecting between gem-dimethyl and distal-dimethyl modifications based on lead compound liabilities.
References
-
Talele, T. T. (2018).[1] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166-2210.[1] Link
-
Wymann, M. P., et al. (2022).[1] Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. European Journal of Medicinal Chemistry, 248, 115038. Link
-
Bouchard, H., et al. (2023).[1] Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist.[1] ACS Medicinal Chemistry Letters. Link
-
U.S. EPA. (2023). CompTox Chemicals Dashboard: (3S,5S)-3,5-Dimethylmorpholine Physicochemical Properties. Link[1][3]
-
BenchChem. (2025).[1] Morpholine vs. Piperidine Analogs: A Comparative Guide to Metabolic Stability. Link[1]
Sources
Technical Comparison: Morpholine vs. 3,3-Dimethylmorpholine Scaffolds for CYP450 Stability
Executive Summary: The Gem-Dimethyl Effect in Lead Optimization
In medicinal chemistry, the morpholine ring is a privileged scaffold, widely used to optimize solubility and pharmacokinetic (PK) profiles. However, unsubstituted morpholine rings often present a metabolic liability: they are susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP450) enzymes, leading to high intrinsic clearance (
This guide presents a technical evaluation of the 3,3-dimethylmorpholine scaffold as a superior alternative to the unsubstituted morpholine. By introducing a gem-dimethyl group at the
The Metabolic Challenge: Morpholine Ring Oxidation
To understand the solution, we must first diagnose the failure mode of the standard morpholine ring.
Mechanism of Instability
The morpholine ring is primarily metabolized via CYP450-mediated
The Degradation Pathway:
-
H-Abstraction: CYP450 abstracts a hydrogen from the
-carbon (C3). -
Hydroxylation: The resulting radical recombines with the hydroxyl group to form a carbinolamine intermediate.
-
Ring Opening: The unstable carbinolamine spontaneously collapses, leading to C-N bond cleavage, ring opening, and the formation of a dialdehyde or acid metabolite (e.g., (2-hydroxyethoxy)acetic acid).
Visualization: CYP450 Oxidation Pathway
The following diagram illustrates the mechanistic failure of the unsubstituted morpholine scaffold.
Figure 1: The metabolic pathway showing the vulnerability of the
The Solution: 3,3-Dimethylmorpholine
The 3,3-dimethylmorpholine scaffold addresses this liability through two synergistic mechanisms:
-
Deuterium-Like Blocking (Chemical): The gem-dimethyl substitution replaces the abstractable
-hydrogens with methyl groups. Since C-C bonds are not broken by CYP450 under physiological conditions, the primary oxidation pathway is effectively shut down. -
Steric Hindrance (Physical): The bulky methyl groups create a steric clash within the tight CYP450 active site, preventing the heme iron from accessing the nitrogen lone pair or adjacent carbons.
Comparative Performance Data
The following data is synthesized from structure-activity relationship (SAR) studies involving mTOR and PI3K inhibitors, where morpholine replacement is a standard optimization strategy.
Table 1: Microsomal Stability Comparison (Human Liver Microsomes)
| Feature | Morpholine Scaffold | 3,3-Dimethylmorpholine Scaffold | Impact |
| Structure | Unsubstituted | Gem-dimethyl at C3 position | Blockage of Metabolic Hotspot |
| Intrinsic Clearance ( | >5x Stability Improvement | ||
| Half-Life ( | Extended Duration of Action | ||
| CYP Isoform Liability | High affinity for CYP3A4/2D6 | Low affinity / Non-substrate | Reduced Drug-Drug Interaction Risk |
| Lipophilicity (cLogP) | Lower (More Polar) | Slightly Higher (+0.5 to +0.8) | Improved Membrane Permeability |
Case Study Note: In a direct comparison within a pyrimido-pyrrolo-oxazine series (mTOR inhibitors), the unsubstituted morpholine analogue exhibited moderate clearance, whereas the 3,3-dimethyl analogue (Compound 11b) was so stable that its intrinsic clearance could not be calculated under standard assay conditions (effectively zero turnover over 60 minutes) [1][2].
Experimental Protocol: Microsomal Stability Assay
To validate these claims in your own pipeline, use the following self-validating protocol. This workflow ensures that observed stability is due to structural resistance, not assay failure.
Materials
-
Test Compounds: Morpholine analog (Control) and 3,3-Dimethylmorpholine analog.
-
System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+).
-
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
-
Pre-Incubation (Equilibrium Phase):
-
Prepare a master mix of HLM (final conc. 0.5 mg/mL) in Phosphate Buffer (100 mM, pH 7.4).
-
Spike Test Compounds to a final concentration of 1
(minimizes saturation effects). -
Incubate at 37°C for 5 minutes to allow enzyme-substrate binding equilibrium.
-
-
Reaction Initiation (t=0):
-
Add NADPH cofactor to initiate the reaction.
-
Critical Control: Run a parallel "No NADPH" control to rule out chemical instability (hydrolysis).
-
-
Time-Point Sampling:
-
Aliquot samples at
minutes. -
Immediately dispense into ice-cold Quench Solution (1:3 ratio) to stop metabolism.
-
-
Analysis & Calculation:
-
Centrifuge samples (4000 rpm, 20 min) to pellet precipitated proteins.
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
Calculation: Plot
vs. Time. The slope determines and .[1]
-
Visualization: Experimental Workflow
Figure 2: Step-by-step workflow for determining Intrinsic Clearance (
References
-
A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Source: Journal of Medicinal Chemistry (2019). Context: Describes Compound 11b (3,3-dimethylmorpholine derivative) exhibiting stability so high that clearance could not be determined, compared to unsubstituted analogs.[2][3] URL:[Link]
-
Investigation of morpholine isosteres for the development of a potent, selective and metabolically stable mTOR kinase inhibitor. Source: European Journal of Medicinal Chemistry (2022). Context: Discusses metabolic stability improvements using morpholine substitutions and bioisosteres. URL:[Link]
-
Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Source: Bioorganic Chemistry (2020). Context: Comprehensive review of morpholine metabolism and optimization strategies including gem-dimethyl substitution. URL:[Link]
-
Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data.
) from microsomal data. URL:[Link]
Sources
Selectivity Profiles of 3,3-Dimethylmorpholine Substituted Inhibitors: A Comparative Guide
This guide provides an in-depth technical analysis of 3,3-dimethylmorpholine substituted inhibitors , focusing on their application in kinase drug discovery (specifically PI3K/mTOR and GAK pathways). It compares their selectivity and metabolic profiles against unsubstituted, 3-methyl, and 3,5-dimethylmorpholine alternatives.
Executive Summary & Structural Rationale
The morpholine moiety is a "privileged scaffold" in kinase inhibition, frequently functioning as the hinge-binding motif that interacts with the backbone amide of a conserved valine residue (e.g., Val851 in PI3K
The 3,3-Dimethyl Strategy: Introducing a gem-dimethyl group at the 3-position of the morpholine ring is a precision engineering tactic designed to:
-
Induce Isoform Selectivity: The added steric bulk creates a "clash" with non-target isoforms that have shallower hinge pockets, while targets like mTOR (which possesses a deeper pocket due to specific amino acid differences) can accommodate the bulk.
-
Modulate Metabolic Stability: The gem-dimethyl group blocks metabolic oxidation at the 3-position, although it can inadvertently shift metabolic liability to the 5- or 6-positions or increase lipophilicity (
), making the molecule a substrate for specific CYPs (e.g., CYP1A1).
Structural Comparison of Morpholine Variants
| Variant | Structure Description | Key Characteristic | Typical Application |
| Morpholine (M0) | Unsubstituted | High potency, Low selectivity | Pan-PI3K inhibitors (e.g., ZSTK474) |
| 3-Methylmorpholine (M1/M2) | Single methyl (Chiral) | Moderate selectivity, Balanced properties | ATR inhibitors (e.g., Ceralasertib/AZD6738 ) |
| 3,3-Dimethylmorpholine (M3) | Gem-dimethyl | High steric demand , Distinct selectivity profile | mTOR selective probes, GAK inhibitors |
| 3,5-Dimethylmorpholine (M5) | Cis-dimethyl (Bridged-like) | Optimal metabolic stability, High selectivity | CNS-penetrant mTOR inhibitors (e.g., PQR626 ) |
Comparative Selectivity Profiling
The following data synthesizes Structure-Activity Relationship (SAR) studies involving Triazine and Pyrimido-pyrrolo-oxazine scaffolds. The data highlights how 3,3-dimethyl substitution shifts the selectivity window compared to other analogs.
Case Study: mTOR vs. PI3K Selectivity
Data Source: Derived from SAR studies on PQR scaffolds (Beaufils et al., 2017; Borsari et al., 2019).
| Compound Variant | Morpholine Substitution | mTOR | PI3K | Selectivity Fold (mTOR/PI3K | Cellular Potency (pS6 IC |
| Ref (Unsub) | None | 24 | 76 | 3x | < 100 nM |
| Analog A | (R)-3-Methyl | 9.1 | 432 | 47x | ~60 nM |
| Analog B | 3,3-Dimethyl | 4.7 | >1000 | >200x | < 50 nM |
| Analog C | (3R,5S)-3,5-Dimethyl | 3.6 | 290 | 80x | ~150 nM |
Analysis:
-
Potency Retention: The 3,3-dimethyl analog (Analog B) retains single-digit nanomolar potency against mTOR, proving that the deep ATP pocket of mTOR tolerates the gem-dimethyl bulk.
-
Selectivity Spike: It achieves superior selectivity (>200x) compared to the 3,5-dimethyl analog. The steric bulk at the 3-position likely clashes with the narrower hinge region of PI3K
more effectively than the distributed bulk of the 3,5-isomer. -
Cellular Disconnect: While biochemical potency is high, cellular permeability can sometimes be compromised by the increased lipophilicity of the gem-dimethyl group unless balanced by polar moieties elsewhere.
Pathway Visualization: Mechanism of Selectivity
The diagram below illustrates how steric hindrance at the hinge region filters out off-targets.
Caption: Schematic of steric exclusion. The 3,3-dimethyl moiety fits the larger mTOR ATP pocket but clashes with the restricted PI3K active site.
Metabolic Stability & Liabilities[1][4][5][6]
While 3,3-dimethyl substitution is often employed to block metabolism, experimental data reveals a nuanced reality. It does not always guarantee superior stability compared to bridged or 3,5-dimethyl systems.
The CYP1A1 Liability
In specific scaffolds (e.g., Triazine-based mTOR inhibitors), 3,3-dimethylmorpholine derivatives have shown unexpected instability in human hepatocytes compared to their 3,5-dimethyl counterparts.
-
Mechanism: The gem-dimethyl group increases lipophilicity (
), which can increase affinity for CYP1A1 . -
Metabolic Soft Spot: While the 3-position is blocked, the unsubstituted 5- and 6-positions remain vulnerable to oxidation.
-
Comparative Data:
-
3,3-Dimethyl Analog: < 2% remaining after 60 min (Human Hepatocytes).
-
3,5-Dimethyl Analog (PQR626): ~45% remaining after 60 min.
-
Recommendation: When using 3,3-dimethylmorpholine, it is critical to pair it with polar groups on the scaffold to lower overall
Experimental Protocols
To validate the performance of a 3,3-dimethylmorpholine inhibitor, the following self-validating protocols are recommended.
Protocol A: Differential Kinase Binding Assay (FRET-based)
Objective: To quantify the selectivity shift induced by the 3,3-dimethyl group.
-
Reagents: LanthaScreen™ Eu Kinase Binding Assay (ThermoFisher) or equivalent.
-
Tracers: Kinase Tracer 178 (for PI3K
), Tracer 314 (for mTOR). -
Antibodies: Eu-anti-GST (for PI3K), Eu-anti-His (for mTOR).
-
-
Preparation:
-
Prepare 3x serial dilutions of the 3,3-dimethyl inhibitor and a Morpholine control (e.g., ZSTK474) in DMSO.
-
Dilute kinases to 5 nM in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
-
-
Reaction:
-
Add 5
L of inhibitor + 5 L of Kinase/Antibody mix + 5 L of Tracer to a 384-well white plate. -
Incubate for 60 minutes at Room Temperature (RT) in the dark.
-
-
Detection:
-
Read TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm).
-
-
Validation:
Protocol B: Metabolic Stability (Microsomal)
Objective: To assess the vulnerability of the unblocked morpholine positions.
-
System: Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Reaction Mix:
-
Test Compound: 1
M final concentration. -
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Workflow:
-
Pre-incubate compound with HLM for 5 min at 37°C.
-
Initiate with NADPH.
-
Sample at
min. -
Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Plot
vs. time to calculate intrinsic clearance ( ).
-
Workflow Diagram: Profiling Pipeline
Caption: Decision tree for evaluating 3,3-dimethylmorpholine candidates. Metabolic stability is the critical "Go/No-Go" gate.
References
-
Borsari, C., et al. (2019).[2] "A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor." Journal of Medicinal Chemistry, 62(19), 8609–8630.
-
Beaufils, F., et al. (2017). "5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309): A Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor." Journal of Medicinal Chemistry, 60(19), 8194–8207.
-
Rageot, D., et al. (2019).[2] "(S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase." Journal of Medicinal Chemistry, 62(13), 6241–6261.
-
De Pascale, M., et al. (2022).[7] "Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor."[8][9] European Journal of Medicinal Chemistry, 248, 115038.
-
Heffron, T. P., et al. (2011). "Rational design of phosphoinositide 3-kinase
inhibitors that exhibit selectivity over the phosphoinositide 3-kinase isoform." Journal of Medicinal Chemistry, 54(22), 7815-7833.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-bromoethyl)-3,3-dimethylmorpholine
As researchers and scientists in drug development, our work with novel chemical entities demands the highest standards of safety and environmental stewardship. The handling and disposal of specialized reagents like 4-(2-bromoethyl)-3,3-dimethylmorpholine, a halogenated morpholine derivative, require a comprehensive understanding of its chemical properties and potential hazards. This guide provides an in-depth, procedural framework for its safe disposal, grounded in established safety protocols and regulatory principles.
The core principle of chemical waste management is proactive risk mitigation. This begins with recognizing the inherent hazards of a substance and following a disposal pathway that neutralizes these risks to personnel and the environment.
Hazard Assessment: Understanding the Risks
This compound and its hydrobromide salt are classified as hazardous materials. The primary risks associated with this compound are outlined in its Safety Data Sheet (SDS), which should always be consulted before handling.[1][2] The hazards stem from its reactivity and potential physiological effects upon exposure.
Key Hazards Include:
-
Acute Toxicity: The compound is harmful if swallowed or inhaled.[1][3][4]
-
Skin and Eye Irritation: It is known to cause skin irritation and serious eye irritation.[1][3][4]
-
Respiratory Irritation: Inhalation of dust or fumes may lead to respiratory irritation.[1][2][3][4]
These classifications necessitate careful handling at all stages, from initial use to final disposal.
Table 1: GHS Hazard Identification for Morpholine Derivatives
| Hazard Class | GHS Hazard Statement | Precautionary Statement Codes |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501[3] |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P280, P302+P352, P332+P317, P362+P364[3] |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P280, P305+P351+P338[1] |
| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled | P261, P271, P304+P340, P319[1] |
| Respiratory Irritation (STOT SE 3) | H335: May cause respiratory irritation | P261, P271, P304+P340, P403+P233[1][3] |
Personal Protective Equipment (PPE): A Non-Negotiable Barrier
Given the identified hazards, a stringent PPE protocol is mandatory. The use of PPE is the last line of defense against chemical exposure, after engineering controls like fume hoods have been implemented.[5]
Table 2: Personal Protective Equipment (PPE) Protocol
| Equipment | Specification | Rationale for Use |
| Eye/Face Protection | Safety goggles with side-shields or a full-face shield.[3][6] | Protects against splashes and dust, preventing serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[1] | Prevents skin contact and subsequent irritation. Gloves should be inspected before use and changed regularly.[1][5] |
| Body Protection | A fully buttoned lab coat or a chemical-resistant apron.[1] | Protects against incidental skin contact and contamination of personal clothing.[7] |
| Respiratory Protection | Use only in a chemical fume hood.[6] If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator is required.[1][3] | Prevents inhalation of dust or vapors, which can cause respiratory irritation.[1][3] |
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with correct waste characterization. This compound is a halogenated organic compound due to the presence of a bromine atom.[8][9] Halogenated waste streams must be segregated from non-halogenated streams to ensure proper final disposal, which often involves high-temperature incineration at specialized facilities. Mixing these waste types can lead to regulatory non-compliance and improper waste treatment.
Segregation Protocol:
-
Designate a specific, labeled waste container for "Halogenated Organic Waste."[9][10]
-
This container should be made of a compatible material, such as polyethylene, and kept tightly closed when not in use.[10]
-
Never mix halogenated waste with other waste categories like acids, bases, or non-halogenated solvents.[10]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to use a licensed professional waste disposal service.[1][11] Laboratories are required to comply with all federal, state, and local environmental regulations.[12]
Protocol for Unused or Surplus Chemical:
-
Do Not Dispose Down the Drain: This compound should never be disposed of via the sanitary sewer system.[6]
-
Containerize for Disposal: Ensure the original container is securely sealed. If repackaging is necessary, use a new, compatible container.
-
Labeling: The container must be clearly labeled with the full chemical name: "this compound" and the appropriate hazard pictograms (e.g., exclamation mark for irritant/harmful).
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) office to arrange for collection by a licensed hazardous waste disposal company.[1]
Protocol for Contaminated Labware and Materials:
-
Decontamination: Whenever possible, decontaminate reusable glassware by rinsing with a suitable solvent (e.g., ethanol or acetone) in a chemical fume hood. The rinsate must be collected and disposed of as halogenated liquid waste.
-
Solid Waste: Disposable items such as gloves, absorbent pads, and weighing paper that are contaminated with this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: This container of contaminated solid waste should be managed through your institution's EHS office for professional disposal.
Spill Management Protocol
Accidental spills require immediate and appropriate action to prevent exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.[13]
-
Control Ignition Sources: If the compound is in a flammable solvent, extinguish all nearby ignition sources.[7][14]
-
Don PPE: Before attempting cleanup, don the full PPE as described in Table 2.[13]
-
Contain and Absorb: For liquid spills, cover with an inert absorbent material like sand, vermiculite, or a commercial chemical absorbent.[6][14] For solid spills, carefully sweep up the material, avoiding dust formation.[1]
-
Collect Waste: Place the absorbed material or swept solids into a suitable, labeled container for hazardous waste disposal.[1][6][15]
-
Decontaminate Area: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.[13]
-
Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[13]
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper segregation and disposal of waste related to this compound.
Caption: Disposal Decision Workflow
By adhering to these procedures, you ensure a safe laboratory environment and responsible chemical lifecycle management, upholding the principles of scientific integrity and environmental protection.
References
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
-
Pediatric Oncology Group of Ontario. (2021, November 3). Personal Protective Equipment. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025, September 15). 4-Bromo-2,6-dimethylaniline Safety Data Sheet. Retrieved from [Link]
-
University of Queensland. (n.d.). Waste Classification. Retrieved from [Link]
-
The City University of New York (CUNY). (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]
-
Washington State University. (n.d.). Halogenated Solvents. Retrieved from [Link]
Sources
- 1. angenechemical.com [angenechemical.com]
- 2. fishersci.com [fishersci.com]
- 3. echemi.com [echemi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. pppmag.com [pppmag.com]
- 6. broadpharm.com [broadpharm.com]
- 7. northmetal.net [northmetal.net]
- 8. policy.acu.edu.au [policy.acu.edu.au]
- 9. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 10. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. orgsyn.org [orgsyn.org]
- 13. ccny.cuny.edu [ccny.cuny.edu]
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- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
